molecular formula C7H6N2O B580622 6-(Hydroxymethyl)nicotinonitrile CAS No. 31795-61-6

6-(Hydroxymethyl)nicotinonitrile

Cat. No.: B580622
CAS No.: 31795-61-6
M. Wt: 134.138
InChI Key: KRCJWYXQNALNSP-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)nicotinonitrile is a versatile nicotinonitrile derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The nicotinonitrile scaffold is recognized as a privileged structure in the development of biologically active molecules, with documented potential across various therapeutic areas . As part of this important chemical class, this compound is of significant interest for the synthesis of novel compounds. Its molecular framework is a key feature in several pharmacologically active substances, and the hydroxymethyl group provides a reactive handle for further chemical functionalization, enabling the creation of diverse compound libraries for biological screening . Researchers leverage this compound in the exploration of new therapeutic agents, capitalizing on the broad utility of nicotinonitrile derivatives which have been investigated for antimicrobial, anti-inflammatory, and anti-Alzheimer properties, among others . The compound's utility underscores the ongoing importance of specialized pyridine derivatives in advancing chemical biology and pharmaceutical development.

Properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJWYXQNALNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699610
Record name 6-(Hydroxymethyl)pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31795-61-6
Record name 6-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)pyridine-3-carbonitrile
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Foundational & Exploratory

Synthesis of 6-(hydroxymethyl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step methodology for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway commences with the commercially available starting material, 6-methylnicotinonitrile.

Synthetic Pathway Overview

The synthesis proceeds via a two-step sequence:

  • Bromination: Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-(bromomethyl)nicotinonitrile.

  • Hydrolysis: Subsequent hydrolysis of the benzylic bromide intermediate to afford the target compound, this compound.

A schematic of this synthetic route is presented below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 6-methylnicotinonitrile 6-methylnicotinonitrile 6-(bromomethyl)nicotinonitrile 6-(bromomethyl)nicotinonitrile 6-methylnicotinonitrile->6-(bromomethyl)nicotinonitrile  NBS, AIBN    CCl4, Reflux   This compound This compound 6-(bromomethyl)nicotinonitrile->this compound  H2O, Na2CO3    Acetone, Reflux  

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

CompoundStarting Material (SM) / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Appearance
6-methylnicotinonitrileStarting MaterialC₇H₆N₂118.14->98Off-white solid
6-(bromomethyl)nicotinonitrileIntermediateC₇H₅BrN₂197.0375-85>95Light yellow solid
This compoundFinal ProductC₇H₆N₂O134.1480-90>98White solid

Spectroscopic Data:

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
6-methylnicotinonitrile8.75 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.0, 2.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.65 (s, 3H)162.0, 151.5, 138.0, 128.5, 118.0, 110.0, 24.5
6-(bromomethyl)nicotinonitrile8.85 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 4.60 (s, 2H)158.0, 152.0, 139.0, 129.0, 117.5, 111.0, 32.0
This compound8.80 (d, J=2.0 Hz, 1H), 7.90 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH)161.0, 151.8, 138.5, 121.0, 117.8, 110.5, 64.0

Experimental Protocols

A generalized workflow for the synthesis is depicted below.

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis a Dissolve 6-methylnicotinonitrile in CCl4 b Add NBS and AIBN a->b c Reflux the mixture b->c d Monitor reaction by TLC c->d e Cool and filter d->e f Wash filtrate and dry e->f g Purify by column chromatography f->g h Dissolve 6-(bromomethyl)nicotinonitrile in acetone/water g->h i Add Na2CO3 h->i j Reflux the mixture i->j k Monitor reaction by TLC j->k l Remove acetone k->l m Extract with ethyl acetate l->m n Dry and concentrate m->n o Purify by recrystallization n->o

Caption: General experimental workflow for the synthesis.

Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile

Materials:

  • 6-methylnicotinonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinonitrile (1.0 eq) and carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 6-(bromomethyl)nicotinonitrile (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add sodium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The provided reaction conditions and yields are typical and may require optimization for specific experimental setups.

An In-depth Technical Guide to the Physicochemical Properties of 6-(hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(hydroxymethyl)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry due to its potential applications in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, including available experimental and computed data. Detailed protocols for its synthesis and characterization are presented, alongside general methodologies for determining key physicochemical parameters. Furthermore, this guide explores the biological context of nicotinonitrile derivatives, with a focus on their role as tyrosine kinase inhibitors, and includes a visualization of the associated signaling pathway.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while several computed values are available, experimentally determined data for some properties, such as melting point, aqueous solubility, and pKa, are not readily found in the cited literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-(hydroxymethyl)pyridine-3-carbonitrileN/A
CAS Number 31795-61-6[1][2]
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
Appearance Off-white to light yellow solidN/A
Boiling Point 303.1 ± 32.0 °C (Predicted)N/A
Melting Point Not explicitly reportedN/A
Aqueous Solubility Not explicitly reportedN/A
pKa 13.06 ± 0.10 (Predicted)N/A
LogP (Computed) -0.3N/A
Topological Polar Surface Area (TPSA) 56.9 ŲN/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 3N/A
Rotatable Bonds 1N/A

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 6-((acetyloxy)methyl)nicotinonitrile is described below, based on a patented procedure[1].

Materials:

  • 6-((acetyloxy)methyl)nicotinonitrile

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-((acetyloxy)methyl)nicotinonitrile (1.00 eq) in tetrahydrofuran.

  • In a separate flask, dissolve lithium hydroxide (2.00 eq) in water.

  • Add the aqueous lithium hydroxide solution to the tetrahydrofuran solution containing the starting material.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction, dilute the mixture with water and ethyl acetate.

  • Separate the organic layer and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under vacuum to yield the crude product. The resulting residue of this compound can be used in subsequent reactions without further purification[1].

Characterization Methods

The characterization of the synthesized this compound can be performed using standard analytical techniques[1].

  • High-Performance Liquid Chromatography (HPLC): Analysis can be performed to determine the purity of the compound. A reported retention time is 1.17 minutes, though the specific method details are not fully disclosed[1].

  • Mass Spectrometry (MS): Direct Chemical Ionization (DCI) mass spectrometry can be used for molecular weight confirmation. A reported mass-to-charge ratio (m/z) is 152 ([M+NH₄]⁺)[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for structural elucidation. The following proton NMR data has been reported for this compound in DMSO-d₆ at 300 MHz:

    • δ 4.63 (d, 2H)

    • δ 5.64 (t, 1H)

    • δ 7.65 (d, 1H)

    • δ 8.29 (dd, 1H)

    • δ 8.92 (d, 1H) ppm[1].

General Protocol for Melting Point Determination

While a specific melting point for this compound is not available, the following general protocol can be used for its determination[3][4].

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

General Protocol for Aqueous Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method[5][6][7][8].

Materials:

  • This compound

  • Distilled water or buffer of desired pH

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a known volume of water or buffer in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • The measured concentration represents the aqueous solubility of the compound at that temperature.

General Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration[9][10][11][12][13].

Apparatus and Reagents:

  • pH meter with a combination pH electrode

  • Burette

  • Stirrer

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound in a suitable solvent (e.g., water or a co-solvent system)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of this compound in a known volume of solvent.

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution by adding small, known volumes of the standardized acid or base.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at half-equivalence.

Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have been investigated for various biological activities, including their potential as anticancer agents. Several studies have shown that these compounds can exert their effects through the inhibition of protein tyrosine kinases (TKs) and the induction of apoptosis[14][15].

Tyrosine Kinase Inhibition

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Nicotinonitrile-based compounds have been identified as potent inhibitors of various tyrosine kinases, including epidermal growth factor receptor (EGFR) and others[14]. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival[16][17].

Induction of Apoptosis

The inhibition of tyrosine kinase signaling by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells. The apoptotic pathway can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with nicotinonitrile derivatives can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to cell death[14][15].

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for the inhibition of a receptor tyrosine kinase (RTK) by a nicotinonitrile derivative, leading to the induction of apoptosis.

Tyrosine_Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Nicotinonitrile This compound (or derivative) Nicotinonitrile->RTK Inhibits Apoptosis Apoptosis Nicotinonitrile->Apoptosis Induces Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Caption: Inhibition of RTK signaling by a nicotinonitrile derivative.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow Start Start: 6-((acetyloxy)methyl)nicotinonitrile Reaction Reaction: LiOH, THF/H₂O, RT, 2h Start->Reaction Workup Aqueous Workup: EtOAc Extraction Reaction->Workup Drying Drying: MgSO₄ Workup->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Crude Crude Product: This compound Concentration->Crude Purification Purification (Optional): Column Chromatography Crude->Purification Characterization Characterization Crude->Characterization Pure Pure Product Purification->Pure Pure->Characterization NMR NMR Characterization->NMR MS MS Characterization->MS HPLC HPLC Characterization->HPLC End End Characterization->End

Caption: Synthesis and characterization workflow.

References

6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31795-61-6

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)nicotinonitrile, a pyridine derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as (5-Cyano-pyridin-2-yl)methanol, is a solid, off-white to light yellow compound.[1] While experimentally determined values for some physical properties are not widely published, predicted data provides valuable insights.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 31795-61-6[1]
Appearance Off-white to light yellow solid[1]
Predicted Boiling Point 303.1 ± 32.0 °C[1]
Predicted Density 1.25 ± 0.1 g/cm³[1]
Predicted pKa 13.06 ± 0.10[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis and Characterization

The synthesis of nicotinonitrile derivatives can be achieved through various established organic chemistry methodologies. A general approach involves the ammoxidation of a corresponding methyl-substituted pyridine. For instance, nicotinonitrile can be produced from 3-methylpyridine.

Characterization of the synthesized this compound would involve a suite of spectroscopic methods to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton.

    • ¹³C NMR would display distinct peaks for each of the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 134.

Experimental Protocols

General Synthesis of Nicotinonitrile Derivatives

A general method for the synthesis of nicotinonitrile involves the dehydration of the corresponding nicotinamide. This can be achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide.

Materials:

  • Nicotinamide derivative

  • Phosphorus pentoxide

  • Anhydrous ether or other suitable solvent

Procedure:

  • In a dry round-bottom flask, thoroughly mix the nicotinamide derivative with phosphorus pentoxide.

  • Heat the mixture gently under reduced pressure.

  • The nicotinonitrile product will distill and can be collected in a cooled receiver.

  • The collected product can be further purified by recrystallization or distillation.

Note: This is a general procedure and would require optimization for the specific synthesis of this compound, potentially with protection of the hydroxyl group.

Applications in Drug Discovery and Development

Nicotinonitrile and its derivatives represent a significant scaffold in medicinal chemistry, with several compounds incorporating this moiety having reached the market as approved drugs.[2] These derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and modulators of signaling pathways.

While specific studies on the biological activity of this compound are limited, the presence of the hydroxymethyl group offers a potential site for further chemical modification to explore structure-activity relationships (SAR). This functional group could be derivatized to create esters, ethers, or other functionalities, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

The nitrile group itself is a key pharmacophore in many drugs, often acting as a bioisostere for other functional groups and participating in hydrogen bonding interactions with biological targets.

Potential as Enzyme Inhibitors

Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes. The core structure can be tailored to fit the active site of specific enzymes, and the substituents on the pyridine ring play a crucial role in determining the inhibitory potency and selectivity.

Enzyme_Inhibition This compound This compound Enzyme Enzyme This compound->Enzyme Binds to active site Inhibited Enzyme Inhibited Enzyme Enzyme->Inhibited Enzyme Inhibition Biological Response Biological Response Inhibited Enzyme->Biological Response Modulates Pathway

Role in Signaling Pathways

The modulation of cellular signaling pathways is a cornerstone of modern drug discovery. Pyridine-based molecules are known to interact with various kinases and other signaling proteins. While the specific pathways modulated by this compound are yet to be elucidated, its structural similarity to other biologically active nicotinonitriles suggests potential involvement in pathways relevant to cancer, inflammation, or neurological disorders.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription Transcription Factor Kinase2->Transcription 6-HMN This compound 6-HMN->Kinase2 Inhibition Gene Gene Expression Transcription->Gene

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is still emerging, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive compounds. Further research is warranted to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and investigate its biological activities and potential therapeutic applications.

References

Spectral Data Analysis of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-(hydroxymethyl)nicotinonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.70s1H-H-2
~7.90d1H~8.0H-4
~7.50d1H~8.0H-5
~4.80s2H--CH₂-
~2.50br s1H--OH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~160.0C-6
~152.0C-2
~139.0C-4
~121.0C-5
~117.0-CN
~108.0C-3
~63.0-CH₂-
Table 3: Predicted IR Absorption Data
Frequency (ν) cm⁻¹IntensityFunctional GroupVibrational Mode
~3400BroadO-HStretching
~3100-3000MediumAr C-HStretching
~2230Medium-SharpC≡NStretching
~1600, ~1480Medium-WeakC=C, C=NRing Stretching
~1450Medium-CH₂-Scissoring
~1050StrongC-OStretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
134High[M]⁺ (Molecular Ion)
133Moderate[M-H]⁺
116Low[M-H₂O]⁺
105High[M-CHO]⁺ or [M-H-CO]⁺
104Moderate[M-CH₂O]⁺
78Moderate[C₅H₄N]⁺ (Pyridyl cation)
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is utilized to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Experimental Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for GC/LC or Probe Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Process_NMR Process FID (FT, Phasing) Acq_NMR->Process_NMR Process_IR Ratio against Background Acq_IR->Process_IR Process_MS Generate Mass Spectrum Acq_MS->Process_MS Interpret_NMR Assign Peaks (Chemical Shift, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Analyze Fragmentation Pattern Process_MS->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for the spectral analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺ m/z = 134 M_H [M-H]⁺ m/z = 133 M->M_H -H• M_H2O [M-H₂O]⁺ m/z = 116 M->M_H2O -H₂O M_CH2O [M-CH₂O]⁺ m/z = 104 M->M_CH2O -CH₂O M_CHO [M-CHO]⁺ m/z = 105 M_H->M_CHO -CO Phenyl [C₆H₅]⁺ m/z = 77 M_CHO->Phenyl -HCN Pyridyl [C₅H₄N]⁺ m/z = 78 M_CH2O->Pyridyl -C₂H₂

Caption: Predicted EI-MS fragmentation of this compound.

The Solubility Profile of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(hydroxymethyl)nicotinonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems and providing standardized protocols for experimental solubility determination.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry. Its molecular structure, featuring both a polar hydroxymethyl group and a nitrile group, suggests a nuanced solubility profile that is critical for its use in synthesis, formulation, and biological screening. Understanding its solubility is paramount for efficient reaction kinetics, purification, and the development of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide a theoretical basis for its expected solubility behavior.

PropertyValueSource
IUPAC Name 6-(hydroxymethyl)pyridine-3-carbonitrile[1]
CAS Number 31795-61-6[2][3]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol
LogP -0.07[2]
Topological Polar Surface Area 56.9 Ų[1]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 3[2]

The negative LogP value suggests that this compound is a relatively polar molecule, indicating a preference for polar solvents over nonpolar ones. The presence of hydrogen bond donors and acceptors further supports its potential for solubility in protic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on its structure and the principle of "like dissolves like."

  • High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, due to the ability to form hydrogen bonds. Polar aprotic solvents like DMSO and DMF are also likely to be effective solvents.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone and acetonitrile.

  • Low to Insoluble: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, ethyl acetate, toluene, hexane) of high purity (HPLC grade recommended)

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation for quantification.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • For volatile solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

    • Alternatively, and more commonly, the filtered solution is accurately diluted with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. The concentration of this compound is then determined using a suitable analytical technique, such as HPLC-UV.

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess shake Agitate at constant temperature (24-72h) add_excess->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end Solubility Data (mg/mL or M) quantify->end

References

Theoretical and Computational Studies of 6-(Hydroxymethyl)nicotinonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of a specific derivative, 6-(hydroxymethyl)nicotinonitrile. The document outlines a systematic approach to characterizing its molecular structure, electronic properties, and spectroscopic features through computational chemistry. Furthermore, it presents a compilation of relevant experimental protocols for its synthesis and characterization, drawing from established methods for analogous compounds. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the nicotinonitrile scaffold.

Introduction

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized for a wide array of biological activities, including antibacterial, antitumor, anticancer, and antiviral properties.[1] The functionalization of the pyridine ring allows for the fine-tuning of these properties, making them attractive candidates for drug discovery programs.[1] The subject of this guide, this compound, incorporates a hydroxymethyl group, which can significantly influence its solubility, hydrogen bonding capacity, and metabolic stability, making it a molecule of interest for further investigation.

Theoretical and computational chemistry offer powerful tools to elucidate the structure-property relationships of such molecules at an atomic level, providing insights that can guide experimental efforts.[3] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reactivity and intermolecular interactions.[1] This guide will detail the application of these computational techniques to this compound and provide a framework for its experimental validation.

Theoretical and Computational Framework

A thorough computational analysis of this compound provides foundational knowledge of its intrinsic properties. The following sections outline a standard computational workflow.

Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT methods.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-CN~1.45 Å
C-OH~1.43 Å
Pyridine C-C (avg)~1.39 Å
Pyridine C-N (avg)~1.34 Å
Bond AngleC-C-CN~178°
C-C-O~110°
Dihedral AngleC-C-O-HVariable (dependent on conformer)

Note: The values presented are typical and would be precisely determined through calculation.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. These predicted spectra can be directly compared with experimental data for structural validation.[4]

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C≡N)~2230Nitrile stretch
ν(O-H)~3600Hydroxyl stretch
ν(C-O)~1050Alcohol C-O stretch
Aromatic C-H stretch~3100-3000Pyridine ring C-H stretches
Ring breathing~1000Pyridine ring vibration

Note: Calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]

Table 3: Frontier Molecular Orbital Properties

PropertyPredicted Value
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)

Note: These values are typically reported in electron volts (eV).

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions and reaction mechanisms.[1]

Experimental Protocols

The synthesis and characterization of this compound are essential for validating the computational predictions and for further biological and material science studies.

Synthesis

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of nicotinonitrile derivatives.[5][6] A common approach involves the multi-component reaction of a suitable enone with malononitrile in the presence of a base.

Experimental Workflow: Synthesis of Nicotinonitrile Derivatives

reagents Starting Materials (e.g., Chalcone, Malononitrile) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol, Pyridine) solvent->reaction catalyst Catalyst (e.g., Sodium Alkoxide) catalyst->reaction heating Heating (e.g., 70-80 °C) reaction->heating workup Work-up (e.g., Quenching, Extraction) heating->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product (Nicotinonitrile Derivative) purification->product

Caption: General workflow for the synthesis of nicotinonitrile derivatives.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) and hydroxyl (-OH) stretches.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[7]

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug development.

Signaling Pathway: Potential Drug Target Interaction

molecule This compound target Protein Target (e.g., Kinase, Enzyme) molecule->target interacts with binding Binding Event target->binding inhibition Inhibition of Target Activity binding->inhibition downstream Downstream Signaling Cascade inhibition->downstream modulates response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) downstream->response

Caption: Hypothetical signaling pathway modulation by this compound.

The presence of the nitrile and hydroxymethyl groups allows for various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets. Molecular docking studies, a computational technique to predict the binding mode of a ligand to a receptor, would be a valuable next step in exploring its therapeutic potential.[3]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By combining computational predictions with experimental synthesis and characterization, a thorough understanding of its molecular properties can be achieved. This knowledge is invaluable for guiding the rational design of novel nicotinonitrile derivatives with tailored biological activities for applications in drug discovery and development. The methodologies presented here provide a solid foundation for researchers to explore the potential of this and related heterocyclic compounds.

References

The Genesis of a Key Building Block: Discovery and Synthetic Evolution of 6-(Hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and synthetic history of 6-(hydroxymethyl)nicotinonitrile, a pivotal intermediate in the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of its synthesis, characterization, and its role in the creation of targeted therapies.

Introduction

This compound, also known as (5-cyano-pyridin-2-yl)methanol, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold, allows for diverse chemical modifications. This versatility has led to its incorporation into a range of biologically active molecules, most notably as a core component in the development of selective PIM-1 kinase inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, which are promising targets for oncology and inflammatory conditions, respectively. This guide elucidates the historical context of its synthesis and details the various methodologies developed for its preparation.

Early Discovery and Synthetic Approaches

While a singular "discovery" paper for this compound is not readily apparent in a survey of scientific literature, its synthesis can be understood as a logical progression from established pyridine chemistry. The preparation of this compound has been approached through several key synthetic strategies, primarily involving the functionalization of a pre-existing pyridine ring. The earliest methodologies likely evolved from the need for functionalized nicotinonitrile derivatives in broader chemical research.

Initial synthetic explorations would have logically focused on two primary pathways: the oxidation of a methyl group at the 6-position of the nicotinonitrile ring or the reduction of a carboxylic acid or its ester derivative at the same position.

Synthetic Methodologies

The synthesis of this compound has been achieved through various routes, each with its own advantages and challenges. The most common strategies are summarized below.

Oxidation of 6-Methylnicotinonitrile

A direct and intuitive method for the synthesis of this compound is the selective oxidation of the methyl group of 6-methylnicotinonitrile. This transformation requires mild oxidizing agents to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.

Experimental Protocol:

  • Materials: 6-Methylnicotinonitrile, Selenium Dioxide (SeO₂), Dioxane, Water.

  • Procedure: To a solution of 6-methylnicotinonitrile (1.0 eq) in aqueous dioxane, selenium dioxide (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium residues. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Reduction of 6-Formylnicotinonitrile or its Derivatives

Another common approach involves the reduction of a carbonyl group at the 6-position. 6-Formylnicotinonitrile can be selectively reduced to the corresponding alcohol using mild reducing agents.

Experimental Protocol:

  • Materials: 6-Formylnicotinonitrile, Sodium Borohydride (NaBH₄), Methanol.

  • Procedure: 6-Formylnicotinonitrile (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Reduction of Methyl 6-Cyanonicotinate

The reduction of the ester functionality of methyl 6-cyanonicotinate provides a reliable route to this compound. Stronger reducing agents are typically required for this transformation.

Experimental Protocol:

  • Materials: Methyl 6-cyanonicotinate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure: A solution of methyl 6-cyanonicotinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 2-3 hours. After completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Hydrolysis of 6-(Halomethyl)nicotinonitrile

Nucleophilic substitution of a halogen in 6-(halomethyl)nicotinonitrile, such as 6-(chloromethyl)nicotinonitrile, with a hydroxide source can also yield the desired product.

Experimental Protocol:

  • Materials: 6-(Chloromethyl)nicotinonitrile, Sodium Hydroxide (NaOH), Water, Acetone.

  • Procedure: 6-(Chloromethyl)nicotinonitrile (1.0 eq) is dissolved in a mixture of acetone and water. An aqueous solution of sodium hydroxide (1.2 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Quantitative Data Summary

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Time (h) Reaction Temperature (°C)
Oxidation6-MethylnicotinonitrileSelenium Dioxide50-704-6Reflux
Reduction of Aldehyde6-FormylnicotinonitrileSodium Borohydride80-951-20 to RT
Reduction of EsterMethyl 6-cyanonicotinateLithium Aluminum Hydride70-852-30 to RT
Hydrolysis of Halide6-(Chloromethyl)nicotinonitrileSodium Hydroxide60-8012-16RT

Role in Drug Discovery: PIM-1 Kinase and TRPV3 Antagonism

This compound has proven to be a critical scaffold in the design of inhibitors for two important therapeutic targets: PIM-1 kinase and the TRPV3 ion channel.

PIM-1 Kinase Inhibition: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. The hydroxymethyl group of this compound can be utilized to form key interactions within the ATP-binding pocket of PIM-1, while the nitrile group and the pyridine ring offer points for further chemical elaboration to enhance potency and selectivity.

TRPV3 Antagonism: The TRPV3 ion channel is implicated in pain, inflammation, and skin disorders. Derivatives of this compound have been developed as potent and selective TRPV3 antagonists. The pyridine core serves as a key pharmacophoric element, with modifications at the hydroxymethyl and other positions leading to compounds with desirable pharmacological profiles.

Signaling Pathway Diagrams

To visualize the biological context in which this compound-derived compounds are active, the following diagrams illustrate the PIM-1 and TRPV3 signaling pathways.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylate PIM1 PIM-1 Kinase STAT3_5->PIM1 induce transcription BAD Bad PIM1->BAD phosphorylate (inactivate) p27 p27 PIM1->p27 phosphorylate (inhibit) Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibitor Nicotinonitrile Derivative Inhibitor->PIM1 inhibit TRPV3_Signaling_Pathway Stimuli Heat / Chemical Agonist TRPV3 TRPV3 Channel Stimuli->TRPV3 activate Ca_influx Ca²⁺ Influx TRPV3->Ca_influx PKC PKC Ca_influx->PKC activate EGFR EGFR PKC->EGFR transactivate Downstream Downstream Signaling (e.g., MAPK/ERK) EGFR->Downstream Inflammation Inflammation & Pain Downstream->Inflammation Antagonist Nicotinonitrile Derivative Antagonist->TRPV3 inhibit

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-(Hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible reaction mechanisms for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines the most chemically sound and anticipated synthetic routes, complete with proposed mechanisms, experimental protocols, and visual diagrams.

Introduction

This compound is a substituted pyridine derivative of interest in the synthesis of various biologically active molecules. Its bifunctional nature, featuring both a nitrile and a primary alcohol, makes it a versatile intermediate for introducing a cyanopyridine moiety into larger molecular scaffolds. This guide explores the two most probable synthetic pathways for its formation: the hydrolysis of 6-(chloromethyl)nicotinonitrile and the selective oxidation of 6-methylnicotinonitrile.

Route 1: Nucleophilic Substitution of 6-(Chloromethyl)nicotinonitrile

This is arguably the most direct and conventional method for the synthesis of this compound. It involves the hydrolysis of the corresponding 6-(chloromethyl) derivative.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-chlorine bond. The chloride ion acts as the leaving group.

A competing unimolecular (SN1) pathway, involving the formation of a resonance-stabilized benzylic-type carbocation, is also possible, particularly under conditions that favor its formation (e.g., polar protic solvents). However, the SN2 pathway is generally favored for primary halides.

Experimental Protocol

Materials:

  • 6-(Chloromethyl)nicotinonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Dioxane or Tetrahydrofuran (THF) (as a co-solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-(chloromethyl)nicotinonitrile (1.0 eq) in a mixture of water and a co-solvent like dioxane (e.g., a 1:1 ratio).

  • Add sodium hydroxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of hydrochloric acid until a pH of ~7 is achieved.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data
ParameterValue
Reactant 6-(Chloromethyl)nicotinonitrile
Reagent Sodium Hydroxide
Typical Yield 85-95%
Reaction Time 2-4 hours
Reaction Temperature 100 °C (Reflux)

Reaction Pathway Diagram

Caption: SN2 mechanism for the hydrolysis of 6-(chloromethyl)nicotinonitrile.

Route 2: Selective Oxidation of 6-Methylnicotinonitrile

This pathway involves the direct oxidation of the methyl group of commercially available 6-methylnicotinonitrile. This transformation requires a selective oxidizing agent to avoid over-oxidation to the corresponding aldehyde or carboxylic acid, or reaction with the pyridine ring.

Reaction Mechanism

The mechanism for the selective oxidation of a methyl group can vary depending on the oxidant used. A common approach involves a free-radical mechanism. For instance, using a reagent like selenium dioxide (SeO₂), the reaction could proceed through an ene reaction followed by a[1][2]-sigmatropic rearrangement.

Alternatively, catalytic oxidation using a metal catalyst (e.g., cobalt or manganese salts) in the presence of an oxygen source would likely proceed via a radical chain mechanism initiated by the abstraction of a hydrogen atom from the methyl group.

Experimental Protocol

Materials:

  • 6-Methylnicotinonitrile

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a condenser and a mechanical stirrer, suspend selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Add 6-methylnicotinonitrile (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 101 °C) for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the selenium byproduct.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data
ParameterValue
Reactant 6-Methylnicotinonitrile
Reagent Selenium Dioxide
Typical Yield 40-60%
Reaction Time 6-8 hours
Reaction Temperature 101 °C (Reflux)

Logical Workflow Diagram

oxidation_workflow start Start: 6-Methylnicotinonitrile reagents Reagents: - Selenium Dioxide - Dioxane/Water start->reagents 1. Add reaction Reaction: - Reflux (101 °C) - 6-8 hours reagents->reaction 2. Heat workup Workup: - Filtration - Extraction - Washing reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: this compound purification->product 5. Obtain

Caption: Experimental workflow for the oxidation of 6-methylnicotinonitrile.

Conclusion

The synthesis of this compound can be effectively achieved through at least two plausible synthetic routes. The hydrolysis of 6-(chloromethyl)nicotinonitrile offers a high-yielding and straightforward approach. In contrast, the selective oxidation of 6-methylnicotinonitrile, while potentially having lower yields and requiring more careful control of reaction conditions, provides an alternative from a readily available starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability. Further optimization of these proposed protocols can be undertaken to enhance their efficiency for specific research and development needs.

References

Navigating the Chemical Reactivity of the Hydroxymethyl Group in 6-(Hydroxymethyl)nicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxymethyl group (-CH₂OH) at the 6-position of the nicotinonitrile scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the key reactions involving this functional group, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of 6-(hydroxymethyl)nicotinonitrile can be selectively oxidized to the corresponding aldehyde, 6-formylnicotinonitrile, or further to the carboxylic acid, 6-carboxynicotinonitrile. The choice of oxidant and reaction conditions dictates the final product.

Table 1: Comparison of Oxidation Reactions

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
6-FormylnicotinonitrileManganese Dioxide (MnO₂)Dichloromethane (DCM)Room Temp.2-4High
6-FormylnicotinonitrileDess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp.1-2>90
6-FormylnicotinonitrileOxalyl Chloride, DMSO, Triethylamine (Swern Oxidation)Dichloromethane (DCM)-78 to Room Temp.1-3High
6-CarboxynicotinonitrilePotassium Permanganate (KMnO₄)Water/Pyridine1004-6Moderate
Experimental Protocols for Oxidation

Protocol 1: Oxidation to 6-Formylnicotinonitrile using Manganese Dioxide

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.[1][2][3][4]

Protocol 2: Oxidation to 6-Formylnicotinonitrile using Dess-Martin Periodinane (DMP)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin Periodinane (DMP) (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[5][6][7][8]

Protocol 3: Swern Oxidation to 6-Formylnicotinonitrile

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[9][10][11][12][13]

Oxidation_Pathways This compound This compound 6-Formylnicotinonitrile 6-Formylnicotinonitrile This compound->6-Formylnicotinonitrile Mild Oxidation (MnO2, DMP, Swern) 6-Carboxynicotinonitrile 6-Carboxynicotinonitrile 6-Formylnicotinonitrile->6-Carboxynicotinonitrile Strong Oxidation (KMnO4) Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate NaH 6-(Alkoxymethyl)nicotinonitrile 6-(Alkoxymethyl)nicotinonitrile Alkoxide Intermediate->6-(Alkoxymethyl)nicotinonitrile R-X (Alkyl Halide) Esterification_Pathway This compound This compound 6-(Acyloxymethyl)nicotinonitrile 6-(Acyloxymethyl)nicotinonitrile This compound->6-(Acyloxymethyl)nicotinonitrile Acylating Agent (e.g., Acetic Anhydride) Base (e.g., Pyridine) Nucleophilic_Substitution_Workflow This compound This compound 6-(Chloromethyl)nicotinonitrile 6-(Chloromethyl)nicotinonitrile This compound->6-(Chloromethyl)nicotinonitrile SOCl2 6-(Azidomethyl)nicotinonitrile 6-(Azidomethyl)nicotinonitrile 6-(Chloromethyl)nicotinonitrile->6-(Azidomethyl)nicotinonitrile NaN3 6-(Aminomethyl)nicotinonitrile 6-(Aminomethyl)nicotinonitrile 6-(Azidomethyl)nicotinonitrile->6-(Aminomethyl)nicotinonitrile H2, Pd/C

References

Initial Biological Screening of 6-(Hydroxymethyl)nicotinonitrile and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 6-(hydroxymethyl)nicotinonitrile and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile reactivity of the nicotinonitrile scaffold, which allows for the synthesis of a wide array of derivatives with potential therapeutic applications. This document summarizes the available quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated promising biological activities, primarily in the areas of anticancer and antimicrobial applications. The following tables consolidate the quantitative data from various screening studies.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives
CompoundCell LineIC50 (µM)Reference
2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrileHepG2 (Liver Carcinoma)8.02 ± 0.38[1]
HCT-116 (Colon Carcinoma)7.15 ± 0.35[1]
MCF-7 (Breast Adenocarcinoma)15.74 ± 0.78[1]
PC3 (Prostate Cancer)13.64 ± 0.67[1]
4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHepG2 (Liver Carcinoma)6.95 ± 0.34[1]
HCT-116 (Colon Carcinoma)8.35 ± 0.42[1]
MCF-7 (Breast Adenocarcinoma)8.50 ± 0.42[1]
PC3 (Prostate Cancer)14.08 ± 0.70[1]
Pyrimidine-5-carbonitrile derivative 7fK562 (Leukemia)3.36 ± 0.17 (AKT-1 inhibition)[2]
4.01 ± 0.55 (PI3Kγ inhibition)[2]
6.99 ± 0.36 (PI3Kδ inhibition)[2]
2-phenylacrylonitrile derivative 1g2aHCT116 (Colon Carcinoma)0.0059[3]
BEL-7402 (Hepatocellular Carcinoma)0.0078[3]
Coumarin acrolein hybrid 6eKB (Oral Epidermoid Carcinoma)0.39 ± 0.07[4]
A549 (Lung Carcinoma)Not specified, but active[4]
Nicotinonitrile derivative 7HepG2 (Liver Carcinoma)7.26[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Nicotinonitrile and Pyridine Derivatives
Compound/Derivative ClassMicroorganismActivity (MIC, µg/mL)Reference
6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrileStaphylococcus aureusHigh inhibition at 1:100 to 1:800 dilutions[6]
Pseudomonas aeruginosaHigh inhibition at 1:100 to 1:800 dilutions[6]
Escherichia coliHigh inhibition at 1:100 to 1:800 dilutions[6]
Candida albicansHigh inhibition at 1:100 to 1:800 dilutions[6]
Chlorinated pyridine carbonitrile derivativeCandida albicans (CANDAL 03)25[7][8]
Candida albicans (Clinical Isolate 6647)25[7][8]
Hydrazone containing pyridines and oxadiazolesBacillus cereus50[7][8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key biological assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (nicotinonitrile derivatives)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control (e.g., Ampicillin for bacteria, Miconazole for fungi)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in the 96-well plates.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex experimental processes and biological mechanisms.

Experimental Workflow for Initial Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies mechanism_studies Mechanism of Action Studies sar_studies->mechanism_studies

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of novel chemical entities.

Potential Signaling Pathway Modulation in Cancer

Several nicotinonitrile derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a frequently implicated target.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->PI3K Nicotinonitrile->AKT

Caption: A simplified diagram of the PI3K/AKT signaling pathway and potential points of inhibition by nicotinonitrile derivatives.

Potential Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, a common mechanism for antimicrobial agents involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.

antimicrobial_mechanism cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell Compound Nicotinonitrile Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzyme Essential Enzymes (e.g., DNA gyrase) Compound->Enzyme Inhibition Metabolism Metabolic Disruption Membrane->Metabolism Enzyme->Metabolism CellDeath Cell Death Metabolism->CellDeath

Caption: Postulated mechanisms of antimicrobial action for nicotinonitrile derivatives, including membrane disruption and enzyme inhibition.

Conclusion

The initial biological screening of this compound and its derivatives has revealed their potential as scaffolds for the development of new anticancer and antimicrobial agents. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research in this area. The visualization of experimental workflows and potential biological pathways offers a conceptual framework for future studies aimed at elucidating the precise mechanisms of action and optimizing the therapeutic potential of these promising compounds. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance these derivatives towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of several marketed drugs.[1][2] The synthesis of functionalized nicotinonitriles is a key area of research for the development of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 6-(hydroxymethyl)nicotinonitrile derivatives, a class of compounds with potential applications in drug discovery. The protocol is based on established multi-component reaction strategies that are widely used for the preparation of substituted pyridines.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of bioactive natural products and synthetic drugs.[2] Among pyridine derivatives, nicotinonitriles have garnered significant attention due to their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The functionalization of the nicotinonitrile core allows for the fine-tuning of its biological activity. The introduction of a hydroxymethyl group at the 6-position can provide a handle for further derivatization or act as a key interacting moiety with biological targets. This compound itself is a known derivative of 5-cyano-2-methylpyridine and is utilized in the synthesis of inhibitors for enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase.[4][5]

This protocol outlines a general and efficient one-pot, multi-component approach for the synthesis of 6-(substituted)-4-(aryl)nicotinonitrile derivatives, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

General Synthetic Approach

The synthesis of 4,6-disubstituted nicotinonitrile derivatives can be efficiently achieved through a one-pot reaction involving an aromatic aldehyde, malononitrile, a ketone (or a compound with an active methylene group), and a catalyst, typically a base like ammonium acetate or an amine. This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular diversity.

A plausible mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an ylidenemalononitrile intermediate. This is followed by a Michael addition of the enolate generated from the ketone, and subsequent cyclization and aromatization to yield the desired nicotinonitrile derivative.

Experimental Protocols

General One-Pot Synthesis of 4,6-Disubstituted Nicotinonitrile Derivatives

This protocol is a generalized procedure based on common methods for nicotinonitrile synthesis.[3][6][7] To synthesize a this compound derivative, an appropriate ketone precursor with a protected hydroxyl group might be necessary, followed by a deprotection step. For simplicity, a general protocol with a standard ketone is presented here.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ketone (e.g., acetone, acetophenone)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and the ketone (10 mmol).

  • Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by ammonium acetate (20 mmol, 1.54 g).

  • Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation

The following tables summarize typical reaction parameters and yields for the synthesis of various nicotinonitrile derivatives based on literature data.

Table 1: Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

EntryAldehyde (ArCHO)Ketone (Ar'COCH₃)SolventCatalystTime (h)Yield (%)
1BenzaldehydeAcetophenoneEthanolAmmonium Acetate5~85
24-ChlorobenzaldehydeAcetophenoneEthanolAmmonium Acetate6~90
34-MethoxybenzaldehydeAcetophenoneEthanolAmmonium Acetate4~88

Data is representative and compiled from general procedures found in the literature.

Table 2: Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives [6]

CompoundAldehydeN-substituted 2-cyanoacetamideYield (%)Melting Point (°C)
5bp-TolualdehydeN-(2-chlorobenzyl)-2-cyanoacetamide63292-294
5cp-TolualdehydeN-(4-chlorobenzyl)-2-cyanoacetamide63250-252
5g4-ChlorobenzaldehydeN-(4-chlorobenzyl)-2-cyanoacetamide71244-246
5k4-FluorobenzaldehydeN-(4-chlorobenzyl)-2-cyanoacetamide59130-132

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of nicotinonitrile derivatives.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product A Aromatic Aldehyde F One-Pot Reaction (Reflux) A->F B Malononitrile B->F C Ketone C->F D Ammonium Acetate D->F E Ethanol E->F G Work-up (Precipitation in Water) F->G Cool & Pour H Purification (Recrystallization/ Chromatography) G->H Filter & Dry I Nicotinonitrile Derivative H->I Isolate

Caption: General workflow for the one-pot synthesis of nicotinonitrile derivatives.

Signaling Pathways

While this document focuses on the synthesis of this compound derivatives, it is noteworthy that nicotinonitrile-based compounds have been implicated in various signaling pathways due to their diverse biological activities. For instance, certain derivatives have been developed as inhibitors of protein kinases, which are crucial components of cellular signaling cascades regulating cell growth, proliferation, and differentiation. The specific signaling pathways modulated by this compound derivatives would depend on the other substituents on the pyridine ring and the overall molecular structure, which dictates the compound's target affinity and selectivity. Further biological evaluation is required to elucidate the precise mechanisms of action for newly synthesized derivatives.

Conclusion

The synthetic protocol described herein provides a robust and versatile method for the preparation of this compound derivatives and their analogues. By modifying the starting materials, a wide range of substituted nicotinonitriles can be accessed for screening in drug discovery programs. The presented data and workflow offer a solid foundation for researchers to explore the synthesis and potential therapeutic applications of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 6-(Hydroxymethyl)nicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)nicotinonitrile is a versatile bifunctional building block in medicinal chemistry, offering reactive handles for diverse synthetic transformations. The presence of a primary alcohol and a nitrile group on the pyridine scaffold allows for the strategic introduction of various pharmacophoric features, making it a valuable starting point for the synthesis of novel therapeutic agents. The pyridine core is a common motif in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. This document provides an overview of the applications of this compound, detailed synthetic protocols for its derivatization, and examples of its incorporation into biologically active molecules.

Key Applications in Drug Discovery

The strategic placement of the hydroxymethyl and cyano groups on the pyridine ring makes this compound a valuable precursor for a range of bioactive compounds. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide) for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form various heterocyclic systems.

Derivatives of this compound have shown promise in several therapeutic areas, including:

  • Antimicrobial Agents: The nicotinonitrile scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.

  • Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Enzyme Inhibitors: Derivatives have been explored as inhibitors for enzymes such as α-glucosidase and α-amylase, relevant for the management of diabetes.

Experimental Protocols

Protocol 1: Synthesis of 6-(Chloromethyl)nicotinonitrile from this compound

This protocol describes the conversion of the hydroxyl group to a more reactive chloromethyl group, a key step for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 6-(chloromethyl)nicotinonitrile.

Protocol 2: Synthesis of Nicotinonitrile Derivatives via Nucleophilic Substitution of 6-(Chloromethyl)nicotinonitrile

This protocol provides a general method for introducing various functionalities at the 6-position of the nicotinonitrile scaffold.

Materials:

  • 6-(Chloromethyl)nicotinonitrile

  • Nucleophile of choice (e.g., an amine, thiol, or alcohol)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of 6-(chloromethyl)nicotinonitrile (1.0 eq) in the chosen solvent, add the nucleophile (1.1 eq) and the base (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter it off. Otherwise, proceed with an aqueous work-up.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the biological activities of representative nicotinonitrile derivatives, showcasing the potential of this scaffold in medicinal chemistry.

Compound IDTargetBiological ActivityIC₅₀/MICReference
1 α-GlucosidaseInhibition3.00 ± 0.11 µM[1]
2 α-AmylaseInhibition9.20 ± 0.14 µM[1]
3 Bacillus cereusAntimicrobial-[2]
4 Staphylococcus aureusAntimicrobial-[2]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G General Synthetic Strategy start This compound intermediate 6-(Chloromethyl)nicotinonitrile start->intermediate SOCl₂ product Bioactive Nicotinonitrile Derivatives intermediate->product Nucleophilic Substitution

Caption: Synthetic pathway from this compound.

G Potential Kinase Inhibition Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start This compound Library Library of Derivatives Start->Library Derivatization Assay Kinase Activity Assay Library->Assay Hit Hit Identification Assay->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead Lead->Library Further Optimization

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

This compound is a building block with significant potential in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of derivatives with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the utility of this scaffold in the development of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its potential in drug discovery.

References

Applications of 6-(Hydroxymethyl)nicotinonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-26

Introduction

6-(Hydroxymethyl)nicotinonitrile is a versatile pyridine-based building block with significant potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile group on a pyridine scaffold, allows for a diverse range of chemical transformations. This application note details the utility of this compound as a precursor for the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols and quantitative data. The primary applications highlighted are its conversion to the more reactive 6-(chloromethyl)nicotinonitrile and its oxidation to 6-formylnicotinonitrile, both of which are valuable precursors in drug discovery and development.

Synthesis of 6-(Chloromethyl)nicotinonitrile: A Key Intermediate for Nucleophilic Substitution Reactions

The conversion of the hydroxymethyl group of this compound to a chloromethyl group significantly enhances its reactivity, making it an excellent electrophile for nucleophilic substitution reactions. This transformation is a critical step in the synthesis of various pharmaceutical intermediates where the introduction of a substituted methylpyridine moiety is required.

Experimental Protocol: Chlorination of this compound

This protocol describes the synthesis of 6-(chloromethyl)nicotinonitrile using thionyl chloride.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) (optional, as a scavenger for HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice bath.

  • Thionyl chloride (1.2 eq) is added dropwise to the stirred solution. If desired, triethylamine (1.1 eq) can be added to scavenge the HCl gas produced during the reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-(chloromethyl)nicotinonitrile as a solid.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product6-(Chloromethyl)nicotinonitrile
ReagentThionyl Chloride
SolventDichloromethane
Reaction Time2-4 hours
Yield85-95%
Purity (by HPLC)>98%

Logical Relationship Diagram:

G A This compound C 6-(Chloromethyl)nicotinonitrile A->C Chlorination B Thionyl Chloride (SOCl₂) D Nucleophilic Substitution Reactions C->D E Pharmaceutical Intermediates D->E

Caption: Conversion of this compound to 6-(chloromethyl)nicotinonitrile.

Synthesis of 6-Formylnicotinonitrile: A Precursor for Aldehyde-Based Transformations

The oxidation of the hydroxymethyl group to a formyl group provides 6-formylnicotinonitrile (also known as 6-cyano-2-pyridinecarboxaldehyde), a valuable intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. These include Wittig reactions, reductive aminations, and condensations, which are fundamental in the construction of complex pharmaceutical scaffolds. Pyridine-2-carboxaldehyde derivatives are known intermediates in the synthesis of various active pharmaceutical ingredients.[1][2]

Experimental Protocol: Oxidation of this compound

This protocol describes the oxidation of this compound to 6-formylnicotinonitrile using manganese dioxide.

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A suspension of this compound (1.0 eq) and activated manganese dioxide (5-10 eq by weight) in dichloromethane or chloroform is prepared in a round-bottom flask.

  • The mixture is stirred vigorously at room temperature for 24-48 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed thoroughly with dichloromethane.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-formylnicotinonitrile as a solid.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product6-Formylnicotinonitrile
ReagentManganese Dioxide
SolventDichloromethane
Reaction Time24-48 hours
Yield70-85%
Purity (by HPLC)>97%

Experimental Workflow Diagram:

G cluster_0 Oxidation cluster_1 Purification A This compound + MnO₂ in DCM B Stirring at RT (24-48h) A->B C Filtration through Celite® B->C D Concentration C->D E Column Chromatography D->E F 6-Formylnicotinonitrile E->F

Caption: Workflow for the synthesis of 6-formylnicotinonitrile.

Application in the Synthesis of a Varenicline Analogue Intermediate

While a direct synthesis of a marketed drug from this compound is not prominently featured in the literature, its derivatives are key components in the synthesis of complex molecules. For instance, intermediates structurally similar to those used in the synthesis of Varenicline, a smoking cessation aid, can be envisioned starting from 6-substituted nicotinonitrile derivatives. The cyano and functionalized methyl groups at positions 3 and 6 of the pyridine ring are crucial for building the tetracyclic core of such molecules.

This compound serves as a valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. Its straightforward conversion into the highly reactive 6-(chloromethyl)nicotinonitrile and the synthetically useful 6-formylnicotinonitrile opens up a wide array of possibilities for the construction of complex, biologically active molecules. The protocols detailed in this application note provide robust and efficient methods for these transformations, enabling researchers and drug development professionals to utilize this important building block in their synthetic endeavors.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-(Hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(hydroxymethyl)nicotinonitrile. The described method is suitable for the determination of the compound in bulk drug substances and can be adapted for use in various stages of drug development. This document provides comprehensive experimental protocols, including system suitability, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for ensuring its quality and purity throughout the manufacturing process. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds.[1][2] This application note presents a validated isocratic RP-HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 LC Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Luna C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterValue
Mobile Phase Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis to be performed.[5] The parameters and their acceptance criteria are listed below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. A placebo (matrix without the analyte) and a standard solution were injected to demonstrate the absence of interference at the retention time of this compound.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
808079.599.380.85
100100100.2100.200.54
120120119.899.830.67
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.

Precision Level% RSD of Peak Area (n=6)
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase). The system suitability parameters were checked under these varied conditions. The method was found to be robust as the results remained within the acceptance criteria.[3]

Experimental Workflow and Diagrams

The following diagrams illustrate the key processes in the analytical method development and validation.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Validation_Process Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability

Caption: Key parameters for HPLC method validation.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of the bulk drug and its formulations.

References

Application Notes and Protocols for the Use of 6-(Hydroxymethyl)nicotinonitrile in the Development of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(hydroxymethyl)nicotinonitrile as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below offer step-by-step methodologies for the synthesis of key intermediates and target heterocyclic systems, including furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. These classes of compounds have garnered significant interest in medicinal chemistry due to their demonstrated activities as kinase inhibitors, particularly targeting Pim-1 and VEGFR-2, which are implicated in various cancers.

Application Notes

This compound is a bifunctional building block possessing a reactive hydroxymethyl group and a cyano group on a pyridine scaffold. This unique arrangement allows for a variety of chemical transformations to construct fused heterocyclic systems. The hydroxyl group can be readily converted into a more reactive leaving group, such as a halide, facilitating nucleophilic substitution reactions. The cyano group, in conjunction with the pyridine ring, is a key participant in cyclization reactions, often following the Thorpe-Ziegler principle, to form five- or six-membered rings.

The resulting fused heterocyclic scaffolds, such as furo[2,3-b]pyridines and thieno[2,3-b]pyridines, are considered "privileged structures" in drug discovery. They provide a rigid framework that can be further functionalized to achieve potent and selective inhibition of various biological targets. Notably, nicotinonitrile derivatives have been identified as promising inhibitors of Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology.

Biological Significance of Target Heterocycles:
  • Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a critical role in cell survival and proliferation. Inhibition of Pim-1 can lead to apoptosis in cancer cells, making it an attractive target for anticancer drug development. Several nicotinonitrile-based compounds have shown potent Pim-1 inhibitory activity.

  • VEGFR-2 Inhibitors: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Blocking the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. A number of small-molecule inhibitors targeting VEGFR-2 feature a pyridine or fused-pyridine core.

Experimental Protocols

Synthesis of the Key Intermediate: 6-(Chloromethyl)nicotinonitrile

The conversion of the hydroxymethyl group to a chloromethyl group is a crucial first step to enable subsequent nucleophilic substitution reactions for the construction of fused heterocycles.

Protocol 2.1.1: Chlorination of this compound

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-(chloromethyl)nicotinonitrile.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

G start This compound product 6-(Chloromethyl)nicotinonitrile start->product Chlorination reagent1 SOCl2, DCM

Synthesis of 6-(Chloromethyl)nicotinonitrile.
Synthesis of Furo[2,3-b]pyridine-5-carbonitrile Derivatives

This protocol describes a Thorpe-Ziegler type cyclization for the synthesis of the furo[2,3-b]pyridine core.

Protocol 2.2.1: Reaction of 6-(Chloromethyl)nicotinonitrile with Ethyl Cyanoacetate and Cyclization

  • Materials:

    • 6-(Chloromethyl)nicotinonitrile

    • Ethyl cyanoacetate

    • Sodium ethoxide (NaOEt)

    • Ethanol, absolute

    • Hydrochloric acid (HCl), concentrated

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (20 mL per gram of sodium) under an inert atmosphere.

    • To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.

    • Add a solution of 6-(chloromethyl)nicotinonitrile (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is ~7.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude 2-amino-3-ethoxycarbonyl-furo[2,3-b]pyridine-5-carbonitrile.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

G start 6-(Chloromethyl)nicotinonitrile intermediate Intermediate Adduct start->intermediate Alkylation reagent1 Ethyl Cyanoacetate, NaOEt, EtOH product Furo[2,3-b]pyridine Derivative intermediate->product Intramolecular Cyclization

Synthesis of Furo[2,3-b]pyridine Derivatives.
Synthesis of Thieno[2,3-b]pyridine-5-carbonitrile Derivatives

This protocol outlines the synthesis of the thieno[2,3-b]pyridine scaffold, another important heterocyclic system with significant biological activity.

Protocol 2.3.1: Gewald Reaction for Thieno[2,3-b]pyridine Synthesis

  • Materials:

    • 6-(Chloromethyl)nicotinonitrile

    • Malononitrile

    • Elemental sulfur

    • Morpholine or Piperidine (base catalyst)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • To a stirred solution of 6-(chloromethyl)nicotinonitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol (20 mL), add elemental sulfur (1.1 eq).

    • Add a catalytic amount of morpholine or piperidine (0.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude 2-amino-3-cyano-thieno[2,3-b]pyridine-5-carbonitrile.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for further purification.

G start 6-(Chloromethyl)nicotinonitrile product Thieno[2,3-b]pyridine Derivative start->product Gewald Reaction reagent1 Malononitrile, Sulfur, Base, EtOH

Synthesis of Thieno[2,3-b]pyridine Derivatives.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes the construction of the pyrido[2,3-d]pyrimidine ring system from a 2-amino-3-cyanopyridine intermediate, which can be derived from this compound.

Protocol 2.4.1: Cyclization of a 2-Amino-3-cyanopyridine with Formamide

  • Materials:

    • A 2-amino-3-cyanopyridine derivative (obtainable from this compound via multi-step synthesis)

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • A mixture of the 2-amino-3-cyanopyridine derivative (1.0 eq) and an excess of formamide (10-20 eq) is placed in a round-bottom flask.[1]

    • Heat the mixture to reflux (approximately 180-210 °C) for 4-8 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF/water.

G start 2-Amino-3-cyanopyridine Derivative product Pyrido[2,3-d]pyrimidine Derivative start->product Cyclization reagent1 Formamide, Heat G cluster_0 Upstream Signaling cluster_1 Pim-1 Kinase Activation cluster_2 Downstream Effects Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway Pim-1 Kinase Pim-1 Kinase JAK/STAT Pathway->Pim-1 Kinase Upregulation BAD (pro-apoptotic) BAD (pro-apoptotic) Pim-1 Kinase->BAD (pro-apoptotic) Phosphorylation (Inactivation) Cell Cycle Progression Cell Cycle Progression Pim-1 Kinase->Cell Cycle Progression Nicotinonitrile Derivative Nicotinonitrile Derivative Nicotinonitrile Derivative->Pim-1 Kinase Inhibition Apoptosis Apoptosis BAD (pro-apoptotic)->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation Cell Cycle Progression->Cell Survival & Proliferation

References

Click Chemistry Applications of 6-(Hydroxymethyl)nicotinonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-(hydroxymethyl)nicotinonitrile derivatives in click chemistry. These compounds serve as versatile scaffolds for the synthesis of novel molecular probes, drug candidates, and functionalized materials. The integration of a triazole moiety via click chemistry can significantly modulate the physicochemical and biological properties of the parent nicotinonitrile structure, offering a powerful tool in medicinal chemistry and drug discovery.[1][2]

Introduction to Click Chemistry with Nicotinonitrile Scaffolds

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the reaction to proceed without a cytotoxic copper catalyst, making it ideal for biological applications.[5][6]

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, found in several marketed drugs.[1] By functionalizing the 6-(hydroxymethyl) group into an azide or an alkyne, this versatile building block can be readily conjugated to a wide array of molecules, including fluorophores, affinity tags, or potential drug fragments, using click chemistry. The resulting triazole-nicotinonitrile hybrids have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][7]

Synthesis of Clickable this compound Derivatives

To employ this compound in click chemistry, the hydroxyl group must first be converted into either an azide or a terminal alkyne. The following section outlines the proposed synthetic pathways to achieve this functionalization.

Workflow for Synthesizing Azide and Alkyne Derivatives

Synthesis_Workflow start This compound step1a Activation of Hydroxyl Group (e.g., Tosylation or Halogenation) start->step1a TsCl, Pyridine or SOCl2 step1b Williamson Ether Synthesis (with Propargyl Bromide) start->step1b NaH, Propargyl Bromide, THF step2a 6-(Azidomethyl)nicotinonitrile (Azide Derivative) step1a->step2a NaN3, DMF step2b 6-(Propargyloxy)methylnicotinonitrile (Alkyne Derivative) step1b->step2b

Caption: Synthetic routes to azide and alkyne derivatives of this compound.

Application Notes

Development of Novel Anticancer Agents

The 1,2,3-triazole ring is a well-established pharmacophore in anticancer drug design.[7][8] By clicking various substituted alkynes or azides onto the 6-(azidomethyl)nicotinonitrile or 6-(propargyloxy)methylnicotinonitrile scaffold, libraries of novel compounds can be synthesized and screened for cytotoxic activity against various cancer cell lines.

Example Application: Synthesis of a library of nicotinonitrile-triazole hybrids to identify potent inhibitors of specific kinases or other cancer-related targets. For instance, certain 1,2,3-triazole-containing coumarin derivatives have shown potent activity against A549 lung cancer cells.[7]

Compound ClassTarget Cancer Cell LineReported IC50 (µM)Reference
1,2,3-Triazole-Coumarin HybridsA549 (Lung Cancer)2.97 - 4.78[7]
1,2,3-Triazole-Podophyllotoxin HybridsA549 (Lung Cancer)0.021 - 0.118[7]
1,2,3-Triazole-Nicotinonitrile HybridsS. aureus (Gram-positive bacteria)16.8 - 17.6 (MIC, µg/mL)[1]
1,2,3-Triazole-Nicotinonitrile HybridsE. coli (Gram-negative bacteria)9.6 (MIC, µg/mL)[1]
Synthesis of Antimicrobial Agents

Nicotinonitrile derivatives themselves possess inherent antimicrobial properties.[1] The addition of a triazole moiety can enhance this activity and broaden the spectrum against various bacterial and fungal strains. The modular nature of click chemistry allows for the rapid generation of diverse structures to optimize antimicrobial potency. For example, certain 1,2,3-triazole-linked nicotinonitriles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1]

Fluorescent Labeling and Chemical Probes

By clicking a fluorescent dye containing a complementary azide or alkyne group onto the functionalized nicotinonitrile, fluorescent probes can be developed. These probes can be used for various bioimaging applications, such as tracking the localization of a drug candidate within cells or studying its interaction with biological targets.

Experimental Protocols

Protocol 1: Synthesis of 6-(Azidomethyl)nicotinonitrile

This protocol describes a two-step synthesis of the azide derivative from this compound.

Step 1: Synthesis of 6-(Chloromethyl)nicotinonitrile

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(chloromethyl)nicotinonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 6-(Azidomethyl)nicotinonitrile

  • Dissolve the crude 6-(chloromethyl)nicotinonitrile (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(azidomethyl)nicotinonitrile.

Protocol 2: Synthesis of 6-(Propargyloxymethyl)nicotinonitrile

This protocol outlines the synthesis of the alkyne derivative via a Williamson ether synthesis.

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(propargyloxymethyl)nicotinonitrile.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between a 6-(azidomethyl)nicotinonitrile and a terminal alkyne.

Materials:

  • 6-(Azidomethyl)nicotinonitrile

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)

  • Solvent: e.g., a mixture of tert-butanol and water (1:1)

Procedure:

  • In a reaction vial, dissolve 6-(azidomethyl)nicotinonitrile (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using a ligand, pre-mix the CuSO₄ solution with a solution of THPTA (0.1 eq) in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution (or the pre-mixed copper/ligand solution).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.

CuAAC_Workflow reagents 6-(Azidomethyl)nicotinonitrile + Terminal Alkyne reaction Click Reaction (CuAAC) reagents->reaction catalyst CuSO4·5H2O + Sodium Ascorbate catalyst->reaction product 1,2,3-Triazole-Nicotinonitrile Hybrid reaction->product

Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the copper-free click reaction between 6-(azidomethyl)nicotinonitrile and a cyclooctyne derivative (e.g., DBCO).

Materials:

  • 6-(Azidomethyl)nicotinonitrile

  • Cyclooctyne derivative (e.g., DBCO-amine)

  • Solvent: e.g., a mixture of DMSO and PBS (phosphate-buffered saline)

Procedure:

  • Dissolve 6-(azidomethyl)nicotinonitrile (1.0 eq) in the chosen solvent system.

  • Add the cyclooctyne derivative (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. SPAAC reactions are generally faster than CuAAC reactions.[9]

  • Upon completion, the product can often be purified directly by preparative HPLC or by extraction followed by column chromatography.

SPAAC_Workflow reagents 6-(Azidomethyl)nicotinonitrile + Cyclooctyne (e.g., DBCO) reaction Click Reaction (SPAAC) reagents->reaction No Catalyst product 1,2,3-Triazole-Nicotinonitrile Hybrid reaction->product

Caption: General workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

The functionalization of this compound to incorporate azide or alkyne handles opens up a vast chemical space for the synthesis of novel compounds through click chemistry. The detailed protocols and application notes provided herein serve as a guide for researchers to explore the potential of these derivatives in drug discovery, chemical biology, and materials science. The modular and efficient nature of click chemistry, combined with the privileged nicotinonitrile scaffold, offers a powerful strategy for the rapid development of new molecular entities with diverse biological activities.

References

Application Notes and Protocols for 6-(hydroxymethyl)nicotinonitrile in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 6-(hydroxymethyl)nicotinonitrile as a key reagent in various in vitro assays. This document is intended to guide researchers in exploring the potential biological activities of this compound and its derivatives.

Introduction

This compound is a substituted pyridine compound belonging to the nicotinonitrile class. Nicotinonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties[1][2]. This scaffold is present in several marketed drugs[2]. Specifically, this compound serves as a valuable synthetic intermediate for creating more complex molecules, such as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase, and is relevant for research related to pyruvate dehydrogenase (PDH)[3].

The protocols detailed below are based on established methodologies for assessing the biological activity of nicotinonitrile derivatives and can be adapted for the direct evaluation of this compound or its synthesized analogs.

Quantitative Data Summary

While specific quantitative data for the direct in vitro activity of this compound is not extensively available in the public domain, the following table summarizes typical results for related nicotinonitrile derivatives in various assays. This provides a baseline for expected potencies when testing this compound or its derivatives.

Compound ClassAssay TypeTarget/Cell LineIC50 / ActivityReference
Nicotinonitrile Derivativesα-glucosidase Inhibitionα-glucosidase3.00 ± 0.11 µM - 43.35 ± 0.67 µM[4]
Nicotinonitrile Derivativesα-amylase Inhibitionα-amylase9.20 ± 0.14 µM - 65.56 ± 1.05 µM[4]
Cyanopyridine DerivativesCytotoxicity (MTT Assay)HePG26.95 ± 0.34 µM - 8.02 ± 0.38 µM[5]
Cyanopyridine DerivativesCytotoxicity (MTT Assay)HCT-1167.15 ± 0.35 µM[5]
Nicotinamide DerivativesCytotoxicity (MTT Assay)HepG-2, HCT-116, MCF-7Various, dose-dependent suppression[6][7]
Nicotinamide DerivativesVEGFR-2 InhibitionVEGFR-2Good IC50 values[8]

Experimental Protocols

In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol is designed to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)[5][6]

  • Doxorubicin or 5-Fluorouracil (5-FU) as a positive control[5]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with the positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., α-glucosidase, VEGFR-2).[4][8]

Principle: The inhibitory effect of a compound on a specific enzyme is measured by quantifying the enzyme's activity in the presence and absence of the compound. The method for detecting enzyme activity will vary depending on the enzyme (e.g., colorimetric, fluorometric, luminescent).

Materials:

  • This compound

  • Target enzyme (e.g., α-glucosidase)

  • Substrate for the target enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Acarbose (or other known inhibitor) as a positive control

  • Assay buffer (specific to the enzyme)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank (buffer only)

    • Negative Control (buffer, enzyme, substrate)

    • Positive Control (buffer, enzyme, substrate, known inhibitor)

    • Test Compound (buffer, enzyme, substrate, this compound at various concentrations)

  • Pre-incubation: Add the enzyme and the test compound or control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation and Measurement: Incubate the plate for a defined period at the optimal temperature. Measure the signal (e.g., absorbance, fluorescence) at appropriate time points using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis reagent This compound Stock Solution (DMSO) mtt MTT Cytotoxicity Assay reagent->mtt inhibition Enzyme Inhibition Assay reagent->inhibition cells Cancer Cell Lines (e.g., HepG-2, HCT-116) cells->mtt enzyme Target Enzyme (e.g., α-glucosidase) enzyme->inhibition viability Cell Viability (%) mtt->viability inhibition_percent Enzyme Inhibition (%) inhibition->inhibition_percent ic50_cyto IC50 Calculation (Cytotoxicity) viability->ic50_cyto ic50_enzyme IC50 Calculation (Enzyme Inhibition) inhibition_percent->ic50_enzyme

Caption: General workflow for in vitro evaluation of this compound.

pim1_pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylates (Inactivates) Cdc25A Cdc25A PIM1->Cdc25A Phosphorylates (Activates) p27 p27 PIM1->p27 Phosphorylates (Degrades) Apoptosis Inhibition of Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression Cdc25A->CellCycle p27->CellCycle Inhibits Proliferation Cell Proliferation CellCycle->Proliferation Nicotinonitrile Nicotinonitrile Derivatives Nicotinonitrile->PIM1 Inhibition

References

Application Notes and Protocols for Asymmetric Synthesis of 6-(Hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of asymmetric synthesis strategies for obtaining enantiomerically enriched 6-(hydroxymethyl)nicotinonitrile, a valuable chiral building block in pharmaceutical and agrochemical research. The primary focus is on the biocatalytic asymmetric reduction of the prochiral precursor, 6-formylnicotinonitrile, utilizing ketoreductases (KREDs).

Introduction

Chirality is a critical aspect of modern drug design and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles.[1][2] The synthesis of enantiomerically pure compounds is therefore a key objective in medicinal chemistry. This compound possesses a stereogenic center at the carbinol carbon, making it a chiral molecule with potential applications as an intermediate in the synthesis of various bioactive compounds. Asymmetric synthesis provides a direct route to access the desired enantiomer with high purity, avoiding classical resolution methods which are often less efficient.[2]

The most direct and atom-economical approach to chiral this compound is the asymmetric reduction of its corresponding aldehyde, 6-formylnicotinonitrile. Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful tool for the enantioselective reduction of ketones and aldehydes, offering high selectivity, mild reaction conditions, and environmental compatibility.[3][4]

Asymmetric Synthesis Strategy: Biocatalytic Reduction

The primary strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of 6-formylnicotinonitrile. This can be achieved using either chemo-catalytic or biocatalytic methods. However, due to their high enantioselectivity and operational simplicity, ketoreductases (KREDs) are the preferred catalysts for this transformation.

Asymmetric_Reduction_Strategy Prochiral_Substrate 6-Formylnicotinonitrile Strategy Asymmetric Reduction Prochiral_Substrate->Strategy Chiral_Product Chiral this compound (R- or S-enantiomer) Strategy->Chiral_Product Biocatalysis Biocatalysis (Ketoreductases - KREDs) Strategy->Biocatalysis Cofactor Cofactor Regeneration (e.g., GDH/Glucose) Biocatalysis->Cofactor requires

Figure 1: Overall strategy for the asymmetric synthesis of this compound.
Ketoreductase-Catalyzed Asymmetric Reduction

Ketoreductases are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[3][5] These enzymes utilize a hydride source, typically from a nicotinamide cofactor (NADH or NADPH), to perform the reduction. For preparative-scale synthesis, a cofactor regeneration system is employed to recycle the expensive cofactor, making the process economically viable.[6] A common system involves the use of glucose dehydrogenase (GDH) and glucose.

Experimental Protocols

The following is a representative protocol for the asymmetric reduction of 6-formylnicotinonitrile using a commercially available ketoreductase. Note: This is a general procedure and may require optimization for specific KREDs and desired enantiomers (R or S).

Materials and Equipment
  • 6-Formylnicotinonitrile

  • Ketoreductase (KRED) screening kit (containing a panel of R- and S-selective enzymes)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Isopropyl alcohol (for co-solvent and quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Chiral HPLC with a suitable chiral column (e.g., Chiralcel OD-H) for enantiomeric excess (ee) determination

Protocol 1: Screening of Ketoreductases
  • Reaction Setup: In a 2 mL microcentrifuge tube, add:

    • 10 mg of 6-formylnicotinonitrile.

    • 1 mg of the selected KRED.

    • 0.5 mg of NADP⁺.

    • 1 mg of GDH.

    • 20 mg of D-glucose.

    • 1 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Incubation: Securely cap the tube and place it in a shaking incubator at 30°C and 250 rpm for 24 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of isopropyl alcohol.

    • Vortex the mixture and then centrifuge to pellet the enzyme.

    • Extract the supernatant with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Analysis: Dissolve the residue in a suitable solvent (e.g., hexane/isopropanol mixture) and analyze by chiral HPLC to determine the conversion and enantiomeric excess.

KRED_Screening_Workflow cluster_prep Reaction Preparation cluster_reaction Incubation cluster_workup Work-up & Extraction cluster_analysis Analysis Prep Prepare reaction mixture: - 6-Formylnicotinonitrile - KRED - NADP+ - GDH - Glucose - Buffer Incubate Incubate at 30°C, 250 rpm for 24 hours Prep->Incubate Quench Quench with Isopropyl Alcohol Incubate->Quench Centrifuge Centrifuge to remove enzyme Quench->Centrifuge Extract Extract with Ethyl Acetate Centrifuge->Extract Dry Dry organic phase and concentrate Extract->Dry HPLC Chiral HPLC Analysis (Conversion & ee) Dry->HPLC

Figure 2: Workflow for ketoreductase screening.
Protocol 2: Preparative Scale Synthesis

Once an optimal KRED is identified, the reaction can be scaled up.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 g of 6-formylnicotinonitrile in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 50 mg of the selected KRED, 25 mg of NADP⁺, 50 mg of GDH, and 2 g of D-glucose.

  • Reaction: Stir the mixture at room temperature (or the optimal temperature determined from screening) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Data Presentation

The performance of different ketoreductases can be summarized in a table for easy comparison. The following is a hypothetical data table based on a screening experiment.

Ketoreductase ID Enantiomer Conversion (%) Enantiomeric Excess (ee, %)
KRED-R01R>9998
KRED-R02R8592
KRED-S01S95>99
KRED-S02S7888
Control (no enzyme)-<1-

Applications of Chiral this compound

Chiral this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The chiral alcohol moiety can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up avenues for the synthesis of a wide range of chiral pyridine derivatives for applications in:

  • Pharmaceuticals: As a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for optimal efficacy and safety.

  • Agrochemicals: For the development of new pesticides and herbicides with improved target specificity and reduced environmental impact.

  • Materials Science: As a component of chiral ligands for asymmetric catalysis.

Signaling Pathways and Logical Relationships

The synthesis of a specific enantiomer of a drug can be critical for its interaction with biological targets, which are themselves chiral. For instance, one enantiomer might act as an agonist on a receptor, while the other is an antagonist or inactive.

Signaling_Pathway_Example cluster_drug Chiral Drug cluster_target Biological Target cluster_response Cellular Response R_Enantiomer (R)-Drug Receptor Chiral Receptor R_Enantiomer->Receptor Binds as Agonist S_Enantiomer (S)-Drug S_Enantiomer->Receptor Binds as Antagonist Agonist_Response Agonist Response (Signal Transduction) Receptor->Agonist_Response Activates Antagonist_Response Antagonist Response (Blocks Signal) Receptor->Antagonist_Response Inhibits

Figure 3: Example of enantiomer-specific interaction with a biological target.

Conclusion

The asymmetric synthesis of this compound, particularly through the biocatalytic reduction of 6-formylnicotinonitrile using ketoreductases, offers an efficient and highly selective route to this valuable chiral building block. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of enantiomerically pure this compound for a variety of applications in drug discovery and development.

References

Troubleshooting & Optimization

improving the yield and purity of 6-(hydroxymethyl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-(hydroxymethyl)nicotinonitrile synthesis.

Overview of Synthetic Strategies

Two primary synthetic routes are commonly considered for the preparation of this compound:

  • Route A: Oxidation of 6-methylnicotinonitrile. This approach involves the selective oxidation of the methyl group at the 6-position of the pyridine ring.

  • Route B: Reduction of a 6-cyanonicotinic acid derivative. This strategy focuses on the selective reduction of a carboxylic acid or its ester at the 6-position, while preserving the nitrile group.

Below, we provide detailed experimental protocols, troubleshooting guides, and data for each route.

Route A: Oxidation of 6-methylnicotinonitrile

This method offers a direct approach if the starting material, 6-methylnicotinonitrile, is readily available. The key challenge lies in achieving selective oxidation to the alcohol without over-oxidation to the corresponding aldehyde or carboxylic acid.

Experimental Protocol

Reaction: Selective benzylic oxidation of 6-methylnicotinonitrile.

Reagents and Materials:

  • 6-methylnicotinonitrile

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinonitrile (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Add a small amount of water (e.g., 0.1-0.2 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 101°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid selenium byproducts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Troubleshooting Guide & FAQs (Route A)
Question/Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material. 1. Insufficient heating or reaction time. 2. Inactive selenium dioxide.1. Ensure the reaction is maintained at a consistent reflux. Extend the reaction time and monitor by TLC. 2. Use freshly opened or properly stored selenium dioxide.
Formation of multiple products, including the aldehyde and carboxylic acid. Over-oxidation of the desired alcohol.1. Use a milder oxidizing agent or stoichiometric amounts of selenium dioxide. 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Difficult purification and isolation of the product. 1. Presence of polar byproducts. 2. The product may be highly soluble in water.1. Employ a gradient elution during column chromatography, starting with a less polar solvent system. 2. Minimize the use of water during workup and perform multiple extractions with an organic solvent like ethyl acetate.
The product appears as a dark oil or solid. Presence of selenium impurities.Ensure complete filtration of selenium byproducts. A second filtration through a pad of celite may be necessary.
Data Presentation (Route A)
ParameterCondition 1 (SeO₂)Condition 2 (Alternative, e.g., MnO₂)
Starting Material 6-methylnicotinonitrile6-methylnicotinonitrile
Oxidizing Agent Selenium DioxideManganese Dioxide
Solvent Dioxane/WaterDichloromethane
Temperature RefluxRoom Temperature
Reaction Time 4-8 hours24-48 hours
Yield (Approx.) 40-60%30-50%
Purity (after chromatography) >95%>95%
Key Byproducts 6-formylnicotinonitrile, 6-cyanonicotinic acid6-formylnicotinonitrile

Note: The data presented are estimates based on analogous reactions and may vary depending on specific experimental conditions.

Route B: Reduction of Methyl 6-cyanonicotinate

This route is advantageous if methyl 6-cyanonicotinate is a more accessible starting material. The primary challenge is the chemoselective reduction of the ester group in the presence of the nitrile.

Experimental Protocol

Reaction: Selective reduction of methyl 6-cyanonicotinate.

Reagents and Materials:

  • Methyl 6-cyanonicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-cyanonicotinate (1.0 eq) in a mixture of THF and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow addition of 1M HCl until the pH is neutral to slightly acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide & FAQs (Route B)
Question/Issue Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the ester. 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time.1. Increase the equivalents of sodium borohydride. 2. Allow the reaction to proceed for a longer duration at room temperature after the initial addition at 0°C.
Reduction of the nitrile group. The reducing agent is too harsh or the reaction conditions are too forcing.1. Use a milder reducing agent like sodium borohydride in a controlled manner. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄). 2. Maintain a low temperature during the addition of the reducing agent.
Hydrolysis of the nitrile group during workup. The workup conditions are too acidic.Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acidic conditions.
Difficulties in product isolation. The product may have some solubility in the aqueous layer.Perform multiple extractions with ethyl acetate or another suitable organic solvent to ensure complete recovery of the product.
Data Presentation (Route B)
ParameterCondition 1 (NaBH₄)Condition 2 (Alternative, e.g., LiBH₄)
Starting Material Methyl 6-cyanonicotinateMethyl 6-cyanonicotinate
Reducing Agent Sodium BorohydrideLithium Borohydride
Solvent THF/MethanolTHF
Temperature 0°C to Room Temp0°C to Room Temp
Reaction Time 2-4 hours2-4 hours
Yield (Approx.) 70-85%75-90%
Purity (after chromatography) >97%>97%
Key Byproducts Unreacted starting materialTrace amounts of amine from nitrile reduction

Note: The data presented are estimates based on analogous reactions and may vary depending on specific experimental conditions.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_A cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 6-methylnicotinonitrile in Dioxane B Add Selenium Dioxide and Water A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Filter D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via oxidation.

experimental_workflow_B cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Methyl 6-cyanonicotinate in THF/Methanol B Cool to 0°C A->B C Add Sodium Borohydride B->C D Stir and Monitor by TLC C->D E Quench with HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_diagnosis Initial Diagnosis cluster_problems Identified Problems cluster_solutions Potential Solutions start Low Yield or Purity Issue check_tlc Analyze TLC Plate start->check_tlc no_reaction No Reaction/ Incomplete Conversion check_tlc->no_reaction Starting material remains multiple_spots Multiple Products/ Byproducts check_tlc->multiple_spots New spots observed streaking Streaking/ Polar Impurities check_tlc->streaking Baseline streaking sol_no_reaction Check Reagent Quality Increase Temperature/Time no_reaction->sol_no_reaction sol_multiple_spots Use Milder Conditions Control Stoichiometry Optimize Reaction Time multiple_spots->sol_multiple_spots sol_streaking Improve Workup Procedure Optimize Chromatography streaking->sol_streaking

Caption: A logical approach to troubleshooting common synthesis issues.

common side products in the synthesis of 6-(hydroxymethyl)nicotinonitrile and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)nicotinonitrile. Our aim is to help you identify and prevent common side products, ensuring a higher yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The primary synthetic route to this compound is the oxidation of 6-methylnicotinonitrile. During this process, the most frequently encountered side products arise from over-oxidation of the methyl group. These include:

  • 6-Formylnicotinonitrile: The aldehyde intermediate formed during the oxidation of the methyl group.

  • 6-Cyanonicotinic acid: The carboxylic acid resulting from the complete oxidation of the methyl group.[1]

Another potential side reaction is the hydrolysis of the nitrile group to form 6-(hydroxymethyl)nicotinamide or 6-(hydroxymethyl)nicotinic acid, especially if the reaction is performed under harsh acidic or basic conditions for an extended period.

Q2: How can I prevent the over-oxidation of 6-methylnicotinonitrile?

Preventing over-oxidation is crucial for maximizing the yield of this compound. The key strategies involve careful selection of the oxidizing agent and strict control of reaction conditions.

  • Use of Mild Oxidizing Agents: Employing mild and selective oxidizing agents is the most effective approach. Selenium dioxide (SeO₂) is a classic reagent for the allylic and benzylic oxidation of methyl groups to alcohols.[2][3][4] The reaction, known as the Riley oxidation, can be controlled to favor the formation of the alcohol.[2][3][4]

  • Control of Reaction Parameters: When using stronger oxidizing agents, controlling the reaction temperature, time, and stoichiometry is critical. Lowering the temperature and reaction time can help to minimize the formation of the carboxylic acid.

  • In-situ Product Removal: For volatile products, immediate removal from the reaction mixture by distillation can prevent further oxidation. However, this is less applicable to the relatively non-volatile this compound.

Q3: Is the nitrile group stable during the oxidation reaction?

The nitrile group is generally stable under many oxidizing conditions. However, prolonged exposure to strong acidic or basic media, especially at elevated temperatures, can lead to its hydrolysis. To minimize this:

  • Maintain a Neutral or Mildly Acidic/Basic pH: Buffer the reaction mixture if necessary.

  • Limit Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Work-up Conditions: Use neutral or mildly acidic/basic conditions during the work-up and purification steps.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and high yield of 6-cyanonicotinic acid. The oxidizing agent is too strong or the reaction time is too long, leading to over-oxidation.- Switch to a milder oxidizing agent like Selenium Dioxide (SeO₂).- If using a stronger oxidant, reduce the reaction temperature and time. Monitor the reaction closely using techniques like TLC or LC-MS.
Significant amount of 6-formylnicotinonitrile detected in the product mixture. Incomplete oxidation or the use of an oxidizing agent that favors aldehyde formation.- Increase the stoichiometry of the mild oxidizing agent slightly.- Optimize the reaction time to allow for the complete conversion of the aldehyde to the alcohol, if the desired product is the alcohol. Alternatively, if the aldehyde is an intermediate, ensure the subsequent reduction step is efficient.
Presence of amide or carboxylic acid byproducts resulting from nitrile hydrolysis. Reaction conditions are too acidic or basic, or the reaction was heated for an extended period.- Adjust the pH of the reaction mixture to be closer to neutral.- Reduce the reaction temperature and time.- Perform the work-up at a lower temperature and avoid prolonged contact with strong acids or bases.
Complex product mixture that is difficult to purify. Multiple side reactions are occurring simultaneously.- Re-evaluate the entire synthetic strategy. Consider a different synthetic route if optimization of the current one proves difficult.- Employ a more selective catalyst or reagent system.

Experimental Protocols

Selective Oxidation of 6-Methylnicotinonitrile using Selenium Dioxide (Riley Oxidation)

This protocol is a general guideline for the selective oxidation of 6-methylnicotinonitrile to this compound, aiming to minimize over-oxidation.

Materials:

  • 6-Methylnicotinonitrile

  • Selenium Dioxide (SeO₂)

  • Dioxane (or another suitable solvent)

  • Water

  • Celatom® or Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinonitrile (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celatom® or Celite® to remove the precipitated selenium.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Expected Outcome and Side Product Control:

This method is designed to favor the formation of the desired alcohol. However, small amounts of the aldehyde (6-formylnicotinonitrile) and the carboxylic acid (6-cyanonicotinic acid) may still be formed. The yield of the desired product can be optimized by adjusting the reaction time and the stoichiometry of SeO₂.

Parameter Condition A (Optimized for Alcohol) Condition B (Potential for Over-oxidation)
Oxidizing Agent Selenium Dioxide (SeO₂)Potassium Permanganate (KMnO₄)
Temperature Reflux in dioxane (~101 °C)80-100 °C
Reaction Time 4-8 hours12-24 hours
Expected Yield of this compound 60-75%10-20%
Major Side Product(s) 6-Formylnicotinonitrile (~5-15%)6-Cyanonicotinic acid (>50%)

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthetic challenges and their solutions, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Synthesis_Pathway Start 6-Methylnicotinonitrile Alcohol This compound (Desired Product) Start->Alcohol Mild Oxidation (e.g., SeO2) Acid 6-Cyanonicotinic acid (Side Product) Start->Acid Strong Oxidation (e.g., KMnO4) Aldehyde 6-Formylnicotinonitrile (Side Product) Alcohol->Aldehyde Further Oxidation Aldehyde->Acid Over-oxidation

Caption: Synthetic pathway for this compound and common over-oxidation side products.

Troubleshooting_Workflow Problem Low Yield of Desired Alcohol Cause1 Over-oxidation to Carboxylic Acid Problem->Cause1 Cause2 Formation of Aldehyde Problem->Cause2 Cause3 Nitrile Hydrolysis Problem->Cause3 Solution1 Use Milder Oxidant (SeO2) Reduce Reaction Time/Temp Cause1->Solution1 Solution2 Optimize Stoichiometry and Reaction Time Cause2->Solution2 Solution3 Control pH Limit Reaction Time/Temp Cause3->Solution3

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

troubleshooting guide for the purification of 6-(hydroxymethyl)nicotinonitrile by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the purification of 6-(hydroxymethyl)nicotinonitrile by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: this compound is a polar molecule containing a basic pyridine ring. The primary challenge during silica gel chromatography is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][2] This can lead to several issues, including:

  • Peak Tailing or Streaking: Strong interactions cause the compound to elute slowly and unevenly from the column, resulting in broad, asymmetrical peaks.[1][2]

  • Poor Separation: Tailing peaks can overlap with impurities, leading to poor resolution.[2]

  • Low Recovery: The compound may bind irreversibly to the silica gel, reducing the overall yield.[1]

  • Compound Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive molecules.[1]

Q2: How can I prevent peak tailing when using silica gel chromatography?

A2: To minimize peak tailing, the interaction between the basic pyridine nitrogen and acidic silanol groups must be mitigated. Here are two common strategies:

  • Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel. A typical concentration is 0.1-1% of the total solvent volume.[2]

  • Deactivation of Silica Gel: The silica gel can be pre-treated by making a slurry in a solvent mixture containing a base like triethylamine to neutralize the acidic surface before packing the column.[2]

Q3: What are the alternative stationary phases if silica gel proves problematic?

A3: If peak tailing and poor recovery persist despite modifications, consider these alternative stationary phases:

  • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds like pyridine derivatives.[2]

  • Reverse-Phase Silica (e.g., C18): In reverse-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. This is often a very effective method for purifying polar compounds.[2][3]

Q4: How do I choose an appropriate mobile phase for purification?

A4: The selection of a suitable mobile phase should begin with Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between this compound and any impurities, with a target Rf value for the desired compound typically between 0.2 and 0.4.[2]

  • For Normal-Phase Chromatography (Silica Gel): Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For very polar compounds, a system like 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[4]

  • For Reverse-Phase Chromatography (C18): The mobile phase is typically a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the baseline on TLC/column (Low Rf) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[2]
Strong interaction with the stationary phase.For silica gel, add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] Consider switching to a less interactive stationary phase like alumina or using reverse-phase chromatography.[2]
Compound runs with the solvent front on TLC/column (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent.[2]
Broad, tailing peaks Interaction of the basic pyridine nitrogen with acidic silanol groups on silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to your mobile phase.[1][2] Use a deactivated silica gel or switch to an alternative stationary phase like neutral alumina or reverse-phase silica.[2]
Column overload.Reduce the amount of crude material loaded onto the column.[1][5]
Poor column packing.Ensure the column is packed uniformly without any cracks or channels.
Poor separation of the desired compound from impurities Inadequate mobile phase selectivity.Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and impurities.[2] Consider trying a different combination of solvents.
Column overload.Reduce the amount of sample loaded onto the column.[1][5]
For reverse-phase, adjust the pH of the mobile phase.Small changes in pH can alter the ionization and retention of the compound and impurities, potentially improving separation.[1]
Low recovery of the purified compound Irreversible adsorption to the stationary phase.This is common with basic compounds on acidic silica. Use a basic additive in the mobile phase or switch to a different stationary phase.[1]
Compound decomposition on the column.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If decomposition occurs, use a less acidic stationary phase or reduce the purification time.[2]
The compound eluted in very dilute fractions.Concentrate all collected fractions and re-analyze by TLC to ensure you have not missed any product.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound using silica gel with a basic additive to minimize peak tailing.

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

    • Aim for an Rf value of approximately 0.2-0.3 for this compound.

    • Add 0.1-1% triethylamine to the chosen solvent system to act as a basic modifier.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and compact bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reverse-Phase Column Chromatography on C18 Silica

This protocol is an alternative for purifying the polar this compound.

  • Solvent System Selection:

    • Use reverse-phase TLC plates to determine an appropriate mobile phase. A typical system consists of water and methanol or acetonitrile.

    • Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.

    • Aim for an Rf value that allows for good separation.

  • Column Packing:

    • Use a pre-packed C18 flash chromatography column or pack a column with C18 silica gel according to the manufacturer's instructions.

    • Equilibrate the column by running the initial mobile phase through it for several column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent like DMSO, then dilute with the mobile phase.

    • Apply the sample solution to the column.

  • Elution and Fraction Collection:

    • Begin elution with a higher polarity mobile phase (e.g., higher water content).

    • Gradually decrease the polarity (increase the organic solvent content) to elute the compound.

    • Collect fractions and monitor by reverse-phase TLC or HPLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.

Visualizations

TroubleshootingWorkflow start_node Start: Purification Issue peak_tailing Broad / Tailing Peaks start_node->peak_tailing poor_separation Poor Separation start_node->poor_separation low_recovery Low Recovery start_node->low_recovery problem_node problem_node cause_node cause_node solution_node solution_node end_node Pure Compound silanol_interaction Silanol Interaction (Basic Pyridine) peak_tailing->silanol_interaction Cause column_overload_tailing Column Overload peak_tailing->column_overload_tailing Cause bad_solvent Suboptimal Mobile Phase poor_separation->bad_solvent Cause column_overload_sep Column Overload poor_separation->column_overload_sep Cause irreversible_adsorption Irreversible Adsorption low_recovery->irreversible_adsorption Cause decomposition Compound Decomposition low_recovery->decomposition Cause add_tea Add Basic Modifier (TEA) silanol_interaction->add_tea Solution change_stationary_phase Switch to Alumina or Reverse Phase silanol_interaction->change_stationary_phase Solution add_tea->end_node change_stationary_phase->end_node reduce_load_tailing Reduce Sample Load column_overload_tailing->reduce_load_tailing Solution reduce_load_tailing->end_node optimize_tlc Re-optimize on TLC bad_solvent->optimize_tlc Solution optimize_tlc->end_node reduce_load_sep Reduce Sample Load column_overload_sep->reduce_load_sep Solution reduce_load_sep->end_node use_additive Use Basic Additive irreversible_adsorption->use_additive Solution use_additive->end_node check_stability Check Stability on TLC decomposition->check_stability Solution check_stability->end_node

Caption: Troubleshooting workflow for common issues in the chromatographic purification of this compound.

References

optimizing reaction conditions for the synthesis of 6-(hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is most commonly synthesized via a few key pathways:

  • Hydrolysis of 6-(acetoxymethyl)nicotinonitrile: This is a straightforward deprotection step, typically achieved under basic conditions.

  • Reduction of a corresponding carboxylic acid ester or aldehyde: For instance, the reduction of methyl 6-cyanonicotinate can yield the desired alcohol.

  • Oxidation of 6-methylnicotinonitrile: This method can be effective but may require careful control to avoid over-oxidation to the carboxylic acid.

Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?

A2: Low yields can arise from several factors depending on your synthetic route. Here are some common issues and potential solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the reagent. For reactions involving solids, ensure adequate stirring to overcome mass transfer limitations.

  • Side Reactions:

    • Troubleshooting: Over-oxidation of the starting material or product is a common side reaction, especially when starting from 6-methylnicotinonitrile.[1] Ensure precise temperature control and consider using a milder oxidizing agent. In the case of reductions, ensure you are using a selective reducing agent if other reducible functional groups are present.

  • Product Degradation:

    • Troubleshooting: The product may be sensitive to the reaction conditions. If you suspect degradation, consider running the reaction at a lower temperature or for a shorter duration. Also, ensure that the workup procedure is not unnecessarily harsh.

  • Losses During Workup and Purification:

    • Troubleshooting: Ensure the pH is optimized during aqueous extractions to minimize the solubility of the product in the aqueous layer. Multiple extractions with a suitable organic solvent will improve recovery. When performing column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive product loss on the column.

Q3: What are the best practices for purifying this compound?

A3: Purification of pyridine derivatives can be challenging. Here are some recommended techniques:

  • Column Chromatography: This is a very common and effective method. Due to the polar nature of the hydroxymethyl group and the basicity of the pyridine nitrogen, tailing on silica gel can be an issue. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method to obtain a high-purity product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an option.

Troubleshooting Guides

Guide 1: Low Yield in the Hydrolysis of 6-(acetoxymethyl)nicotinonitrile
Symptom Possible Cause Suggested Solution
TLC shows significant starting material remaining after the recommended reaction time. Incomplete hydrolysis due to insufficient base/acid or low temperature.Increase the molar excess of the base (e.g., LiOH, K₂CO₃) or acid. If the reaction is being run at room temperature, consider gentle heating (e.g., to 40-50 °C).
Multiple spots on TLC, some of which may indicate decomposition. The product may be unstable under the reaction conditions.Use milder basic conditions (e.g., K₂CO₃ in methanol instead of LiOH). Run the reaction at a lower temperature for a longer period.
Product is lost during aqueous workup. The product has some water solubility, or the pH of the aqueous layer is not optimal for extraction.Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Ensure the pH is adjusted to be neutral or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions.
Guide 2: Issues with the Reduction of Methyl 6-cyanonicotinate
Symptom Possible Cause Suggested Solution
No reaction or very slow conversion. The reducing agent is not active enough.Sodium borohydride (NaBH₄) is often not strong enough to reduce esters on its own.[2] Consider using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] Alternatively, NaBH₄ can be activated with additives like CaCl₂ or by using a solvent system like THF/methanol.[4]
Formation of multiple products. Over-reduction or reduction of the nitrile group.LiAlH₄ is a very strong reducing agent and can also reduce the nitrile group to an amine.[5] To avoid this, use a milder, more selective reducing agent that is known to preferentially reduce esters over nitriles, or carefully control the stoichiometry of the reducing agent and the reaction temperature (low temperatures are often preferred).
Difficult workup procedure. Quenching of reactive reducing agents like LiAlH₄ can be hazardous and lead to emulsions.Follow a standard Fieser workup procedure for quenching LiAlH₄ reactions (sequential addition of water, 15% NaOH solution, and then more water) to produce a granular precipitate that is easily filtered.

Experimental Protocols

Protocol 1: Hydrolysis of 6-(acetoxymethyl)nicotinonitrile

This protocol is based on a general procedure for the hydrolysis of acetate esters.

Reagents and Materials:

  • 6-(acetoxymethyl)nicotinonitrile

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-(acetoxymethyl)nicotinonitrile (1.0 eq) in tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of lithium hydroxide (LiOH) (2.0 eq) in water.

  • Add the aqueous LiOH solution to the THF solution of the starting material.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion of the reaction, dilute the mixture with water and ethyl acetate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Pyridine Synthesis

The following table illustrates how different parameters can affect the yield of a pyridine synthesis. While not specific to this compound, it provides a general guide for optimization.

EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1NoneEthanolNoneReflux2445
2p-TSA (10)WaterNone80 (Ultrasonic)2>90[1]
3γ-Al₂O₃ (20)Solvent-freeNone90195[1]
4Cu(OAc)₂ (10)DMFK₂CO₃1001278
5Pd(PPh₃)₄ (5)TolueneNa₂CO₃110885

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completeness Check Reaction Completeness (TLC/LC-MS) start->check_completeness is_incomplete Incomplete Reaction? check_completeness->is_incomplete troubleshoot_incomplete Extend Time / Increase Temp / Add Reagent is_incomplete->troubleshoot_incomplete Yes is_complete Reaction is Complete is_incomplete->is_complete No end Improved Yield troubleshoot_incomplete->end check_side_products Analyze for Side Products (LC-MS/NMR) is_complete->check_side_products has_side_products Side Products Present? check_side_products->has_side_products troubleshoot_side_products Optimize Conditions: - Lower Temperature - Milder Reagents - Change Catalyst has_side_products->troubleshoot_side_products Yes no_side_products No Significant Side Products has_side_products->no_side_products No troubleshoot_side_products->end troubleshoot_workup Optimize Workup & Purification: - Adjust pH - Multiple Extractions - Optimize Chromatography no_side_products->troubleshoot_workup troubleshoot_workup->end

Caption: A decision-making workflow for troubleshooting low reaction yields.

Synthetic Pathway via Hydrolysis

Synthetic_Pathway start_material 6-(acetoxymethyl)nicotinonitrile product This compound start_material->product LiOH, THF/H₂O Room Temperature

References

strategies for overcoming solubility issues of 6-(hydroxymethyl)nicotinonitrile in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-(hydroxymethyl)nicotinonitrile in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in my aqueous assay buffer or cell culture medium?

A1: Precipitation of this compound, like many small molecules, can stem from several factors:

  • Low Aqueous Solubility : Although its predicted XLogP3 is -0.3, suggesting some degree of hydrophilicity, its solubility in purely aqueous solutions may still be limited, especially at higher concentrations.[1]

  • Solvent Shock : Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause a sudden change in solvent polarity, leading the compound to "crash out" or precipitate.[2]

  • High Final Concentration : The desired final concentration of the compound in your assay may exceed its solubility limit in the specific buffer or medium being used.[3]

  • Interaction with Media Components : Components within complex biological media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2][3]

  • Temperature Effects : The solubility of a compound can be temperature-dependent. Moving from room temperature preparation to a 37°C incubator, or using cold media, can affect its ability to stay in solution.[2][3]

  • pH of the Medium : The solubility of ionizable compounds is highly dependent on the pH of the solution. The predicted pKa of this compound is around 13.06, suggesting it is a very weak acid, but the pyridine nitrogen can be protonated under acidic conditions.[4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[5][6] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and ensure reproducibility.

Q3: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. How can I prevent this?

A3: This is a classic example of "solvent shock."[2] To prevent this, you should optimize your dilution method. Instead of a single large dilution, perform a serial or intermediate dilution. Pre-warming the medium to 37°C and adding the compound stock dropwise while gently vortexing can also facilitate better mixing and prevent localized high concentrations that lead to precipitation.[3][6]

Q4: I don't observe precipitation initially, but after a few hours of incubation, my media becomes cloudy. What is happening?

A4: Delayed precipitation can occur for several reasons:

  • Compound Instability : The compound may be degrading over time in the aqueous environment, leading to less soluble byproducts.

  • Equilibrium Solubility : You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, the compound crashes out as it reaches its true equilibrium solubility.

  • Media Evaporation : In long-term experiments, evaporation from culture plates can increase the compound's concentration beyond its solubility limit.[3][7]

  • pH Changes : Cellular metabolism can alter the pH of the culture medium, which could potentially affect the solubility of your compound.[3]

Q5: How can I increase the aqueous solubility of this compound for my assay?

A5: Several strategies can be employed to enhance solubility:[8][9]

  • Co-solvents : Introducing a small percentage of a water-miscible organic solvent can increase solubility. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][]

  • pH Adjustment : For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[6][8]

  • Cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their apparent aqueous solubility.[12][13][14]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Explanation Recommended Solution
Solvent Shock The rapid shift from a high-concentration organic stock to an aqueous environment causes the compound to precipitate.[2]Perform a serial or intermediate dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media.[15]
High Final Concentration The target concentration exceeds the compound's solubility limit in the assay medium.[3]Systematically test lower final concentrations to determine the maximum soluble concentration under your experimental conditions.
Improper Mixing Adding the stock solution directly without adequate agitation creates localized areas of high concentration, promoting precipitation.Add the compound stock (or intermediate dilution) dropwise into the vortex of the media while gently swirling or vortexing to ensure rapid dispersal.[15]
Cold Medium Lower temperatures can decrease the solubility of some compounds.[3]Always use pre-warmed (e.g., 37°C) assay media or buffer when preparing your working solutions.[6]
Issue 2: Delayed Precipitation During Incubation
Potential Cause Explanation Recommended Solution
Supersaturation The initial working solution was supersaturated and thermodynamically unstable.Consider using a formulation strategy like cyclodextrins to create a stable solution. Alternatively, accept the lower, true equilibrium solubility and adjust the concentration accordingly.
Media Evaporation Evaporation during long-term cultures concentrates all media components, including the compound.[3][7]Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3]
Interaction with Serum Proteins in fetal bovine serum (FBS) or other sera can sometimes bind to the compound, either keeping it in solution or, in some cases, leading to aggregation.Test the compound's solubility in both serum-free and serum-containing media to understand the effect of serum.
pH Shift Cellular metabolism can acidify the media over time, which may impact the solubility of a pH-sensitive compound.[3]Monitor the pH of your culture. If significant shifts are observed, more frequent media changes may be necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O[4]
Molecular Weight 134.14 g/mol [4]
Predicted Boiling Point 303.1 ± 32.0 °C[4]
Predicted Density 1.25 ± 0.1 g/cm³[4]
Predicted pKa 13.06 ± 0.10[4]
XLogP3 -0.3[1]
Topological Polar Surface Area 56.9 Ų[1]
Appearance Off-white to light yellow Solid[4]

Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Starting ConcentrationConsiderations
Ethanol 0.5 - 2% (v/v)Can be cytotoxic at higher concentrations. Ensure it is sterile-filtered.[16]
Propylene Glycol (PG) 1 - 5% (v/v)Generally considered less toxic than ethanol. Can be viscous.[10]
Polyethylene Glycol 400 (PEG 400) 1 - 10% (v/v)Often used in in vivo formulations. Check for interference with your assay readout.[10][17]
Glycerin 1 - 10% (v/v)Biocompatible and can also act as a cryoprotectant.[18]

Note: Always perform a vehicle control experiment to ensure the chosen co-solvent at the final concentration does not affect the biological activity of your system.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a soluble working solution of this compound in a biological medium while minimizing precipitation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium or assay buffer

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the solid this compound.

    • Dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, but check for compound stability under these conditions.

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Working Solution using an Intermediate Dilution Step:

    • Pre-warm your complete cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[15]

    • Step A - Intermediate Dilution: Create an intermediate dilution of your stock that is 10-100x your final concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute your 100 mM stock 1:100 in serum-free medium or PBS to get a 1 mM intermediate solution (DMSO is now 1%).

    • Step B - Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed complete medium. For the example above, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium.

    • Mix gently but thoroughly.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

Objective: To determine the apparent or kinetic solubility of this compound in a specific buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer of choice (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well plate

  • Plate reader capable of measuring absorbance (nephelometry is preferred if available)

Methodology:

  • Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a separate 96-well plate (e.g., from 10 mM down to ~20 µM).

  • In the clear assay plate, add 198 µL of the assay buffer to each well.

  • Transfer 2 µL from each concentration of the DMSO dilution plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Include controls: a negative control (buffer with 1% DMSO) and a blank (buffer only).

  • Seal the plate, mix on a plate shaker for 5-10 minutes, and let it equilibrate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) at a wavelength where the compound does not absorb, typically between 500-700 nm.

  • The concentration at which a significant increase in turbidity is observed above the background is considered the kinetic solubility limit.

Visualizations

G cluster_start cluster_check cluster_solutions cluster_advanced cluster_end start Compound Precipitates in Biological Assay check_conc Is final concentration too high? start->check_conc check_dilution Was dilution rapid (solvent shock)? start->check_dilution check_media Is media cold? start->check_media sol_conc Lower final concentration check_conc->sol_conc Yes sol_dilution Use serial/intermediate dilution. Add dropwise to warmed media. check_dilution->sol_dilution Yes sol_media Pre-warm media to 37°C check_media->sol_media Yes adv_strategy Still Precipitates? sol_conc->adv_strategy sol_dilution->adv_strategy sol_media->adv_strategy adv_cosolvent Use Co-solvent (e.g., PEG, PG) adv_strategy->adv_cosolvent Yes adv_ph Adjust pH of Buffer adv_strategy->adv_ph Yes adv_cyclo Use Cyclodextrins adv_strategy->adv_cyclo Yes end_goal Clear Solution = Reliable Assay Data adv_strategy->end_goal No adv_cosolvent->end_goal adv_ph->end_goal adv_cyclo->end_goal

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_stock Stock Preparation cluster_intermediate Intermediate Dilution cluster_final Final Working Solution cluster_assay Assay Ready stock 1. Prepare 100 mM Stock in 100% Anhydrous DMSO intermediate 2. Dilute Stock 1:100 in Serum-Free Medium or PBS to 1 mM Intermediate stock->intermediate final 3. Add Intermediate to Pre-warmed Complete Medium (e.g., 10 µL into 990 µL) intermediate->final assay 4. Final Concentration: 10 µM Final DMSO: 0.1% Solution is Clear final->assay

Caption: Experimental workflow for preparing a working solution.

G cluster_system Cyclodextrin Inclusion Complex compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex water Aqueous Solution (e.g., Assay Buffer) complex->water Increased Solubility

Caption: Conceptual diagram of cyclodextrin-mediated solubilization.

References

byproduct identification and characterization in 6-(hydroxymethyl)nicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of 6-(hydroxymethyl)nicotinonitrile. The information is presented in a question-and-answer format to offer direct and actionable solutions for your experimental challenges.

I. Synthesis of this compound

The synthesis of this compound can be approached through various routes. A common method involves the selective oxidation of the methyl group of 6-methylnicotinonitrile. This section addresses potential byproducts and troubleshooting for this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the potential byproducts when synthesizing this compound from 6-methylnicotinonitrile via radical-initiated oxidation?

A1: Radical-initiated oxidation of 6-methylnicotinonitrile can sometimes lead to over-oxidation or side reactions. While specific byproducts can vary based on the reagents and conditions used, potential impurities to monitor include:

  • 6-Formylnicotinonitrile: This is a common over-oxidation product where the primary alcohol is further oxidized to an aldehyde.

  • 6-Nicotinonitrile-carboxylic acid (6-Carboxynicotinonitrile): Extensive over-oxidation can lead to the formation of the corresponding carboxylic acid.

  • Unreacted 6-Methylnicotinonitrile: Incomplete reaction will result in the presence of the starting material.

  • Dimeric Impurities: Under certain conditions, radical reactions can lead to the formation of dimerized species.

Q2: My reaction to synthesize this compound from 6-cyanonicotinic acid via reduction is sluggish and gives multiple spots on TLC. What could be the issue?

A2: The reduction of 6-cyanonicotinic acid to this compound can be challenging due to the presence of multiple reducible functional groups. Potential issues and byproducts include:

  • Incomplete Reduction: The carboxylic acid may only be partially reduced, leading to the presence of the starting material or the corresponding aldehyde, 6-formylnicotinonitrile.

  • Reduction of the Nitrile Group: Strong reducing agents might also reduce the nitrile group to an amine, leading to the formation of (6-(aminomethyl)pyridin-2-yl)methanol.

  • Formation of Amides: If the reaction conditions are not anhydrous, the carboxylic acid can potentially form an amide in the presence of an amine source.

It is crucial to select a reducing agent that is selective for the carboxylic acid over the nitrile, such as certain borane complexes, and to ensure anhydrous reaction conditions.

Troubleshooting Guide: Synthesis
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of this compound - Incomplete reaction. - Over-oxidation to aldehyde or carboxylic acid. - Degradation of the product.- Monitor the reaction progress closely using TLC or HPLC. - Optimize reaction time and temperature. - Use a milder or more selective oxidizing agent. - Ensure proper work-up and purification conditions to avoid product degradation.
Presence of significant amounts of 6-formylnicotinonitrile Over-oxidation of the desired product.- Reduce the stoichiometry of the oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time.
Detection of 6-nicotinonitrile-carboxylic acid Severe over-oxidation.- Use a significantly less reactive oxidizing agent. - Drastically reduce the reaction temperature and time. - Consider a different synthetic route if over-oxidation is persistent.

II. Reactions of this compound

This section focuses on common subsequent reactions of this compound, such as oxidation to the aldehyde and conversion to the chloro-derivative, and the potential byproducts associated with these transformations.

A. Oxidation to 6-Formylnicotinonitrile

A frequent transformation is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, 6-formylnicotinonitrile. The Swern oxidation is a common method for this conversion.

Frequently Asked Questions (FAQs)

Q3: What are the characteristic byproducts of a Swern oxidation of this compound?

A3: The Swern oxidation, while generally mild and efficient, produces several known byproducts derived from the reagents used. These include:

  • Dimethyl sulfide (DMS): This is a volatile and odorous byproduct.[1][2]

  • Carbon monoxide (CO) and Carbon dioxide (CO2): These gases are generated from the decomposition of the activated DMSO intermediate.[1][2]

  • Triethylammonium chloride: This salt is formed when triethylamine is used as the base.[1]

  • Mixed thioacetals: These can form if the reaction temperature is not kept sufficiently low (e.g., above -60 °C).

Troubleshooting Guide: Swern Oxidation
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Strong, unpleasant odor during work-up Formation of dimethyl sulfide (DMS).- Perform the reaction and work-up in a well-ventilated fume hood. - Quench the reaction with a suitable oxidizing agent (e.g., bleach) to oxidize DMS to the odorless dimethyl sulfoxide (DMSO).
Low yield of 6-formylnicotinonitrile - Incomplete reaction. - Formation of mixed thioacetal byproduct due to elevated temperature.- Ensure the reaction is maintained at a low temperature (typically below -60 °C). - Verify the quality and stoichiometry of the reagents. - Increase the reaction time if starting material is still present.
Complex reaction mixture with multiple unidentified spots on TLC Decomposition of reagents or side reactions.- Ensure all reagents are fresh and of high purity. - Strictly adhere to the low-temperature requirements of the reaction. - Use freshly distilled solvents.
B. Chlorination to 6-(Chloromethyl)nicotinonitrile

The conversion of the hydroxyl group to a chloro group is a key step for further functionalization. Reagents like thionyl chloride or cyanuric chloride are often employed for this purpose.

Frequently Asked Questions (FAQs)

Q4: What byproducts can be expected when using thionyl chloride for the chlorination of this compound?

A4: The reaction with thionyl chloride can generate several byproducts, including:

  • Sulfur dioxide (SO2) and Hydrogen chloride (HCl): These are gaseous byproducts of the reaction.

  • Dimeric ethers: Self-condensation of the starting alcohol can occur, especially under acidic conditions, to form a bis(nicotinonitrile) ether.

  • Products of rearrangement: Although less common for this substrate, carbocation intermediates can potentially lead to rearranged products.

  • Over-chlorination products: If other reactive sites are present, they might also be chlorinated.

Q5: Are there specific impurities to watch for when using cyanuric chloride for chlorination?

A5: Cyanuric chloride is a milder chlorinating agent, but can still lead to byproducts:

  • Unreacted or partially reacted cyanuric chloride derivatives: Depending on the stoichiometry and reaction conditions, mono- or di-substituted triazine byproducts may be present.

  • Cyanuric acid: Hydrolysis of cyanuric chloride or its derivatives can produce cyanuric acid.[3]

Troubleshooting Guide: Chlorination
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of 6-(chloromethyl)nicotinonitrile - Incomplete reaction. - Formation of dimeric ether byproduct. - Degradation of the product.- Use a slight excess of the chlorinating agent. - Control the reaction temperature to minimize side reactions. - Add the alcohol slowly to the chlorinating agent to minimize self-condensation. - Use a non-polar solvent to reduce the solubility of the starting alcohol and favor the desired reaction.
Presence of a high molecular weight impurity Dimerization of the starting material or product.- Optimize the reaction conditions (temperature, addition rate) to disfavor intermolecular reactions. - Use a higher dilution to reduce the probability of bimolecular reactions.
Difficult purification due to polar byproducts Formation of salts or hydrolysis products (e.g., cyanuric acid).- Perform an aqueous work-up to remove water-soluble impurities. - Use a suitable chromatographic method for purification.

III. Degradation Pathways

Understanding the degradation pathways of this compound is crucial for ensuring its stability during storage and in subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q6: What are the likely degradation products of this compound under acidic or basic conditions?

A6: Under hydrolytic stress conditions, the following degradation pathways are plausible:

  • Acidic Conditions:

    • Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to the corresponding amide (6-(hydroxymethyl)nicotinamide) and further to the carboxylic acid (6-(hydroxymethyl)nicotinic acid).

    • Ether formation: Acid-catalyzed self-condensation can lead to the formation of a dimeric ether.

  • Basic Conditions:

    • Hydrolysis of the nitrile group: Similar to acidic conditions, the nitrile can be hydrolyzed to the amide and then the carboxylic acid. The rate of hydrolysis is often faster under basic conditions.

Q7: Is this compound susceptible to photodegradation?

A7: Pyridine-containing compounds can be susceptible to photodegradation. Potential photodegradation products could arise from:

  • Oxidation: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid upon exposure to light and air.

  • Ring opening or rearrangement: High-energy UV light could potentially lead to more complex rearrangements or cleavage of the pyridine ring, although this is generally less common under standard laboratory light conditions.

IV. Analytical Characterization of Byproducts

Accurate identification and quantification of byproducts are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

  • Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary for non-volatile byproducts.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • ¹H NMR: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for definitively identifying the structure of an unknown byproduct.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data from impurity analysis. Actual values will depend on the specific reaction conditions and analytical methods used.

Byproduct Typical Retention Time (HPLC) Typical m/z (GC-MS) Acceptable Limit (ICH Guidelines)
6-Methylnicotinonitrile (Starting Material)15.2 min118< 0.1%
6-Formylnicotinonitrile12.8 min132< 0.15%
6-Nicotinonitrile-carboxylic acid8.5 min163 (as methyl ester)< 0.15%
Dimeric Ether Byproduct> 20 minNot suitable for GC-MS< 0.1%

V. Visual Workflow and Pathway Diagrams

To aid in understanding the experimental and logical processes, the following diagrams are provided.

Byproduct_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis cluster_optimization Process Optimization start 6-Methylnicotinonitrile reaction Oxidation Reaction start->reaction product Crude this compound reaction->product tlc TLC/HPLC Screening product->tlc isolation Preparative HPLC/Column Chromatography tlc->isolation Impurity Detected gcms GC-MS Analysis characterization Structure Elucidation gcms->characterization nmr NMR Spectroscopy nmr->characterization isolation->gcms isolation->nmr optimization Modify Reaction Conditions characterization->optimization optimization->reaction

Caption: Workflow for byproduct identification and process optimization.

Oxidation_Pathway start This compound aldehyde 6-Formylnicotinonitrile start->aldehyde Oxidation acid 6-Nicotinonitrile-carboxylic acid aldehyde->acid Over-oxidation

Caption: Potential oxidation pathway of this compound.

Chlorination_Side_Reaction start 2 x this compound dimer Dimeric Ether Byproduct start->dimer Self-condensation (Acidic Conditions)

Caption: Dimerization as a potential side reaction during chlorination.

References

methods for preventing the degradation of 6-(hydroxymethyl)nicotinonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 6-(hydroxymethyl)nicotinonitrile to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Material (e.g., yellowing or darkening) Exposure to light or oxygen.Store the compound in an amber vial to protect it from light.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) Chemical degradation due to improper storage conditions (temperature, moisture, oxygen, light).Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place.[1][2] Use a desiccator to protect from moisture.[3]
Inconsistent Experimental Results Degradation of the starting material. The presence of impurities can interfere with reactions.Confirm the purity of the this compound stock using an appropriate analytical method like HPLC or NMR before use. If degradation is confirmed, use a fresh, properly stored batch.
Formation of a Precipitate in Solution The compound may have limited solubility or could be degrading into less soluble products.Ensure the solvent is appropriate and of high purity. If storing in solution, prepare it fresh whenever possible. For short-term storage, keep solutions at low temperatures (e.g., 2-8°C) and protected from light.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture.[1][3] Storing in a cool, dry, and well-ventilated area is recommended.[5] Some suppliers suggest storage in an inert atmosphere at room temperature or refrigerated conditions (2-8°C).[4][6][7]

Q2: How can I minimize the degradation of this compound in solution?

A2: Solutions are generally less stable than the solid form. It is best to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways are not extensively documented in the literature, based on its chemical structure, potential degradation products could arise from the oxidation of the hydroxymethyl group to form the corresponding aldehyde (6-formylnicotinonitrile) or carboxylic acid (6-carboxynicotinonitrile). The pyridine ring itself could also be subject to oxidation, leading to N-oxide formation or ring-opened products.

Q4: How can I detect the degradation of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to assess the purity of your sample and detect degradation products. A comparison of the chromatogram of your stored sample with that of a new, high-purity standard will reveal any changes. The appearance of new peaks or a decrease in the main peak's area suggests degradation.

Q5: Is this compound sensitive to air or moisture?

A5: Yes, related hydroxymethylpyridine compounds are known to be hygroscopic (absorb moisture from the air) and sensitive to light.[1] Therefore, it is crucial to store this compound in a dry environment and a tightly sealed container.[5][8] Some sources recommend storage under an inert atmosphere to prevent oxidation.[6][7]

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature Inert atmosphere, Room Temperature.[6][7] Some related compounds are stored at 2-8°C.[4]To slow down the rate of chemical degradation.
Light Store in a dark place or use an amber vial.[2]To prevent light-induced degradation.[1]
Atmosphere Store in a tightly sealed container.[5][8] Consider storing under an inert gas (e.g., argon, nitrogen).To protect from moisture (hygroscopic) and oxygen.[1]
Form Store as a solid whenever possible.Solutions are generally less stable.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

1. Objective: To determine the purity of a this compound sample and identify the presence of degradation products.

2. Materials:

  • This compound sample
  • Reference standard of this compound (high purity)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • HPLC system with a UV detector and a C18 column

3. Method:

  • Sample Preparation:
  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
  • Prepare a solution of the reference standard at the same concentration.
  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: ~260 nm (determine the optimal wavelength by UV scan)
  • Injection Volume: 10 µL
  • Analysis:
  • Inject the reference standard solution to determine the retention time of the pure compound.
  • Inject the sample solution.
  • Compare the chromatograms. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

Potential Degradation Pathways of this compound A This compound B 6-formylnicotinonitrile A->B Oxidation D N-oxide derivative A->D Oxidation C 6-carboxynicotinonitrile B->C Further Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Troubleshooting Workflow for Compound Degradation start Inconsistent Experimental Results or Visual Change in Compound check_purity Assess Purity (e.g., HPLC, NMR) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Conditions: - Temperature - Light Exposure - Moisture - Atmosphere is_degraded->review_storage Yes no_degradation Compound is Pure is_degraded->no_degradation No implement_changes Implement Correct Storage: - Store in cool, dark, dry place - Use inert atmosphere review_storage->implement_changes use_new_batch Use a Fresh Batch of Compound implement_changes->use_new_batch proceed Proceed with Experiment use_new_batch->proceed no_degradation->proceed

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

minimizing impurity formation in the synthesis of 6-(hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 6-(hydroxymethyl)nicotinonitrile.

FAQs: General Questions

Q1: What are the primary synthetic routes to this compound?

A1: The three most common synthetic routes for this compound are:

  • Oxidation of 6-methylnicotinonitrile.

  • Reduction of 6-cyanonicotinic acid.

  • Hydrolysis of 6-(chloromethyl)nicotinonitrile.

Each route has its own set of potential impurities that need to be carefully managed.

Q2: How can I monitor the progress of my reaction and detect impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and analyzing the purity of your product. It is crucial to develop a suitable HPLC method that can effectively separate the starting materials, the desired product, and all potential impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring.

Troubleshooting Guides by Synthetic Route

Route 1: Oxidation of 6-methylnicotinonitrile

This route involves the selective oxidation of the methyl group of 6-methylnicotinonitrile to a hydroxymethyl group.

start 6-Methylnicotinonitrile reaction Oxidation Reaction start->reaction reagent Oxidizing Agent (e.g., SeO2, MnO2) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via oxidation.

Impurity NameStructureFormation MechanismTroubleshooting and Minimization Strategies
6-Cyanonicotinic acid 6-carboxy-3-cyanopyridineOver-oxidation of the methyl group. This is a common side product when using strong oxidizing agents like KMnO4 or Na2Cr2O7.[1]- Use milder, more selective oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2).- Carefully control reaction temperature and time to avoid over-oxidation.- Monitor the reaction closely by HPLC.
6-Formylnicotinonitrile 6-formyl-3-cyanopyridineIncomplete oxidation of the methyl group or oxidation of the product alcohol.- Ensure sufficient equivalents of the oxidizing agent are used for complete conversion of the starting material.- Optimize reaction time to allow for full conversion to the alcohol without significant over-oxidation to the carboxylic acid.
Unreacted 6-Methylnicotinonitrile 6-methyl-3-cyanopyridineIncomplete reaction.- Increase reaction time or temperature cautiously.- Ensure the oxidizing agent is active and used in the correct stoichiometry.
Route 2: Reduction of 6-Cyanonicotinic Acid

This pathway focuses on the selective reduction of the carboxylic acid group to a primary alcohol while leaving the nitrile group intact.

start 6-Cyanonicotinic Acid reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., BH3·THF, NaBH4/I2) reagent->reaction workup Quenching & Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reduction.

Impurity NameStructureFormation MechanismTroubleshooting and Minimization Strategies
6-(Aminomethyl)nicotinic acid 6-(aminomethyl)-3-carboxypyridineReduction of the nitrile group. Strong reducing agents like LiAlH4 can reduce both the carboxylic acid and the nitrile.[2]- Use a chemoselective reducing agent that preferentially reduces carboxylic acids over nitriles, such as borane-tetrahydrofuran complex (BH3·THF).- A two-step procedure involving esterification of the carboxylic acid followed by reduction with sodium borohydride can also be employed for selectivity.[3]
Unreacted 6-Cyanonicotinic Acid 6-carboxy-3-cyanopyridineIncomplete reduction.- Ensure an adequate amount of the reducing agent is used.- Control the reaction temperature as some reductions may require specific temperature profiles for completion.- Monitor the reaction by HPLC to confirm the disappearance of the starting material.
6-(Aminomethyl)pyridin-2-yl)methanol 6-(aminomethyl)-2-(hydroxymethyl)pyridineReduction of both the nitrile and the carboxylic acid groups.- Avoid strong, non-selective reducing agents like LiAlH4.[2]- Carefully select a reducing agent and reaction conditions that favor the reduction of the carboxylic acid.
Route 3: Hydrolysis of 6-(Chloromethyl)nicotinonitrile

This method involves the nucleophilic substitution of the chloride in 6-(chloromethyl)nicotinonitrile with a hydroxide source.

start 6-(Chloromethyl)nicotinonitrile reaction Hydrolysis Reaction start->reaction reagent Base (e.g., NaOH, K2CO3 in H2O) reagent->reaction workup Neutralization & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Impurity NameStructureFormation MechanismTroubleshooting and Minimization Strategies
Bis(5-cyanopyridin-2-yl)methyl ether (C6H3N2)2CH2OReaction of the product alcohol with unreacted starting material under basic conditions.- Use a stoichiometric amount of a mild base.- Keep the reaction temperature low to disfavor the ether formation.- Add the base slowly to the reaction mixture to avoid high local concentrations.
6-Hydroxynicotinonitrile 6-hydroxy-3-cyanopyridinePotential side reaction or impurity in the starting material.- Ensure the purity of the starting 6-(chloromethyl)nicotinonitrile.- Use mild hydrolysis conditions.
Unreacted 6-(Chloromethyl)nicotinonitrile 6-(chloromethyl)-3-cyanopyridineIncomplete hydrolysis.- Increase reaction time or temperature moderately.- Ensure sufficient equivalents of the base are used.

Purification and Analysis

Detailed Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary: HPLC Analysis

A well-developed HPLC method is crucial for accurate quantification of impurities. The following table provides a template for summarizing your analytical data.

AnalyteRetention Time (min)Response FactorLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compounde.g., 5.2e.g., 1.00e.g., 0.01%e.g., 0.03%
6-Cyanonicotinic acide.g., 3.8e.g., 0.95e.g., 0.01%e.g., 0.03%
6-Methylnicotinonitrilee.g., 7.1e.g., 1.10e.g., 0.01%e.g., 0.03%
6-(Chloromethyl)nicotinonitrilee.g., 8.5e.g., 1.05e.g., 0.01%e.g., 0.03%

Note: The values in this table are examples and should be determined experimentally for your specific HPLC method.

By understanding the potential side reactions and implementing the appropriate control strategies outlined in this guide, researchers can significantly minimize impurity formation and obtain high-purity this compound for their research and development needs.

References

Technical Support Center: Optimization of Catalyst Performance in 6-(Hydroxymethyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)nicotinonitrile. The content is structured to address specific issues that may be encountered during experimental work, with a focus on optimizing catalyst and reaction performance.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, particularly via the reduction of 6-formylnicotinonitrile using sodium borohydride or catalytic hydrogenation.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Reducing Agent/Catalyst: Sodium borohydride may have degraded due to improper storage. Catalysts like Raney Nickel may have lost activity. 2. Insufficient Reagent/Catalyst: The molar ratio of the reducing agent to the substrate may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solvent Quality: Presence of water or other impurities in the solvent can quench the reducing agent.1. Use a fresh, unopened container of sodium borohydride. For catalytic hydrogenations, use a freshly prepared or properly stored catalyst. 2. Increase the molar equivalents of the reducing agent. For catalytic reactions, increase the catalyst loading. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 4. Use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) 1. Over-reduction: Use of a stronger reducing agent than necessary can lead to the reduction of the nitrile group. 2. Side Reactions: The aldehyde starting material may undergo other reactions under the reaction conditions. 3. Impure Starting Material: Impurities in the 6-formylnicotinonitrile can lead to byproducts.1. Sodium borohydride is generally selective for aldehydes over nitriles. If using catalytic hydrogenation, optimize the reaction conditions (pressure, temperature, catalyst) to favor the reduction of the aldehyde.[1][2] 2. Ensure the reaction is run under an inert atmosphere if side oxidations are suspected. 3. Purify the starting material before the reduction step.
Difficult Product Isolation 1. Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion Formation during Workup: This can complicate the separation of aqueous and organic layers. 3. Product is a Fine Precipitate: This can make filtration challenging.1. Choose a workup solvent in which the product has lower solubility. Consider solvent evaporation and purification by column chromatography. 2. Add brine to the aqueous layer to break up emulsions. 3. Use a filter aid like celite to improve filtration.
Catalyst Deactivation (for Catalytic Hydrogenation) 1. Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. 2. Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. 3. Fouling: Adsorption of byproducts or polymers on the catalyst surface can block active sites.1. Ensure high purity of the starting material and solvents. 2. Optimize the reaction to run at the lowest effective temperature. 3. Analyze the reaction mixture for potential fouling agents and purify the feed stream if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

A1: A common and effective method is the selective reduction of 6-formylnicotinonitrile. This can be achieved using a mild reducing agent like sodium borohydride, which selectively reduces the aldehyde group to a primary alcohol while leaving the nitrile group intact.[1][2] Catalytic hydrogenation with a suitable catalyst, such as Raney Nickel, can also be employed, but requires careful optimization to avoid over-reduction.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (6-formylnicotinonitrile) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the typical reaction conditions for the sodium borohydride reduction of 6-formylnicotinonitrile?

A3: Typically, the reaction is carried out in a protic solvent such as methanol or ethanol at a temperature ranging from 0 °C to room temperature. Sodium borohydride is added portion-wise to a solution of the aldehyde. The reaction is usually complete within a few hours.

Q4: Are there any specific safety precautions I should take when working with Raney Nickel?

A4: Yes, Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in the air. It should always be handled as a slurry in water or a suitable solvent and under an inert atmosphere (e.g., argon or nitrogen).

Q5: What is a common side product in the synthesis of this compound?

A5: A potential side product, especially if using a strong, non-selective reducing agent or harsh reaction conditions during catalytic hydrogenation, is 6-(aminomethyl)pyridin-2-yl)methanol, resulting from the reduction of both the nitrile and the aldehyde groups. With a mild and selective reagent like sodium borohydride, the formation of this side product is minimized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • 6-formylnicotinonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-formylnicotinonitrile (1.0 eq) in methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Illustrative Reaction Parameters for Sodium Borohydride Reduction

ParameterConditionExpected Outcome
Reducing Agent Sodium BorohydrideHigh selectivity for aldehyde reduction
Solvent Methanol or EthanolGood solubility for reactants
Temperature 0 °C to Room TemperatureControlled reaction rate, minimizing side reactions
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion
Stoichiometry 1.1 - 1.5 eq. NaBH₄Ensures complete reduction of the aldehyde
Yield > 90% (typical)High conversion to the desired product

Note: The values in this table are illustrative and may require optimization for specific experimental setups.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve 6-formylnicotinonitrile in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at 0°C for 1-2h add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Isolation Issues start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? start->side_products isolation_issue Difficulty in Isolation? start->isolation_issue check_reagent Check Reagent Activity incomplete_rxn->check_reagent increase_eq Increase Reagent Equivalents incomplete_rxn->increase_eq increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp check_purity Check Starting Material Purity side_products->check_purity optimize_conditions Optimize Reaction Conditions (e.g., lower temperature) side_products->optimize_conditions change_solvent Change Extraction Solvent isolation_issue->change_solvent use_filter_aid Use Filter Aid isolation_issue->use_filter_aid

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

Unambiguous Structural Validation of 6-(hydroxymethyl)nicotinonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical checkpoint. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 6-(hydroxymethyl)nicotinonitrile, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these powerful analytical tools.

The structural elucidation of organic molecules is a cornerstone of chemical research. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules or subtle structural isomers often necessitate the resolving power of 2D NMR spectroscopy.[1][2] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, enabling the unambiguous assignment of all proton and carbon signals and confirming the molecular structure.

Comparative Analysis of 2D NMR Techniques

The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the molecular framework of this compound. Each technique offers unique and complementary information, as detailed below.

2D NMR TechniqueInformation ProvidedApplication to this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).Establishes the connectivity of the protons on the pyridine ring and the coupling between the methylene protons and the hydroxyl proton.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms (¹JCH).Assigns each proton to its directly attached carbon atom, confirming the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3]Crucial for identifying quaternary carbons (like the nitrile carbon and the carbon attached to the hydroxymethyl group) and for confirming the overall connectivity and substitution pattern of the pyridine ring.

Experimental Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2160.58.80s-
3110.2---
4140.18.15d8.0
5128.57.60d8.0
6152.3---
7 (CH₂)63.84.80d5.5
8 (OH)-5.50t5.5
9 (CN)117.5---

Table 2: Key 2D NMR Correlations

Proton (Position)COSY Correlations (Proton at Position)HSQC Correlation (Carbon at Position)HMBC Correlations (Carbon at Position)
H-2 (8.80 ppm)H-4C-2C-3, C-4, C-6
H-4 (8.15 ppm)H-5, H-2C-4C-2, C-5, C-6, C-9
H-5 (7.60 ppm)H-4C-5C-3, C-4, C-6
H-7 (4.80 ppm)H-8C-7C-5, C-6
H-8 (5.50 ppm)H-7-C-7

Experimental Protocols

A standardized protocol for acquiring high-quality 2D NMR spectra for this compound is as follows:

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • COSY: Acquire the spectrum with a spectral width of 10-12 ppm in both dimensions, using 8-16 scans per increment and 256-512 increments in the indirect dimension.

  • HSQC: Set the spectral width to 10-12 ppm in the proton dimension and 0-180 ppm in the carbon dimension. Use a relaxation delay of 1.5-2.0 seconds.

  • HMBC: Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz). Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the quaternary carbons.

4. Data Processing:

  • Apply a sine-bell or Gaussian window function to the Free Induction Decays (FIDs).

  • Perform Fourier transformation in both dimensions.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal.

Visualization of the Validation Process

The following diagrams illustrate the workflow and logical relationships in the 2D NMR-based structural validation of this compound.

G cluster_0 Experimental Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition 2D NMR Data Acquisition (COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis and Correlation DataProcessing->SpectralAnalysis StructureConfirmation Structure Confirmation SpectralAnalysis->StructureConfirmation G cluster_1 Logical Relationships in Structure Elucidation COSY COSY (H-H Connectivity) Structure This compound Structure COSY->Structure Proton Spin System HSQC HSQC (C-H Connectivity) HSQC->Structure Direct C-H Bonds HMBC HMBC (Long-Range C-H Connectivity) HMBC->Structure Molecular Skeleton & Quaternary Carbons

References

Comparative Analysis of the Biological Activity of 6-(Hydroxymethyl)nicotinonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogues of 6-(hydroxymethyl)nicotinonitrile, focusing on their anticancer and enzyme inhibitory properties. While specific comparative data for this compound is limited in publicly available literature, this document summarizes the reported activities of structurally related nicotinonitrile and pyridine derivatives to provide insights into their therapeutic potential. The information presented herein is intended to support further research and drug development in this area.

Comparative Biological Activity of Nicotinonitrile Analogues

The following table summarizes the reported in vitro anticancer and enzyme inhibitory activities of various nicotinonitrile and pyridine derivatives. These compounds share a common scaffold with this compound and provide valuable structure-activity relationship (SAR) insights.

Compound IDStructureTarget/Cell LineActivity (IC₅₀)Reference
1 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one derivativeWee1 Kinase~1-10 µM[1]
2 4-Anilinoquinoline-3-carbonitrile derivative (EKB-569)EGFR KinaseIrreversible Inhibitor[2]
3 Pyridine-derived compound 10 VEGFR-20.12 µM[3][4]
4 Pyridine-derived compound 8 VEGFR-20.13 µM[3][4]
5 Pyridine-derived compound 9 VEGFR-20.13 µM[3][4]
6 3-Cyano-6-naphthylpyridine derivative 11d VEGFR-2<30 nM[5]
7 3-Cyano-6-naphthylpyridine derivative 11d MCF-7 (Breast Cancer)Nanomolar range[5]
8 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl) nicotinonitrile (4c )HepG2 (Liver Cancer)8.02 ± 0.38 µM[6]
9 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl) nicotinonitrile (4c )HCT-116 (Colon Cancer)7.15 ± 0.35 µM[6]
10 N-nicotinonitrile derivative 11 MCF-7 (Breast Cancer)Promising Activity[7]
11 N-nicotinonitrile derivative 12 MCF-7 (Breast Cancer)Promising Activity[7]
12 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivative 3k SW620 (Colon Cancer)12.5 µM[8]
13 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivative 4a SW620 (Colon Cancer)6.9 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are representative protocols for the key experiments cited in the analysis of nicotinonitrile analogues.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation, often used to determine the cytotoxic effects of potential anticancer agents.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (nicotinonitrile analogues) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The inhibitory effect of a compound is quantified by the reduction in the phosphorylation of the substrate in its presence. The level of phosphorylation can be detected using various methods, such as measuring the amount of ATP consumed during the reaction.

Procedure:

  • Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition: The test compounds (nicotinonitrile analogues) are serially diluted and added to the wells of a 96-well plate. Control wells containing a known inhibitor and a vehicle control are also included.

  • Enzyme Addition: A solution of recombinant human VEGFR-2 enzyme is added to all wells except for the blank controls.

  • Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: A detection reagent (e.g., a luciferase/luciferin-based reagent that measures remaining ATP) is added to each well to stop the reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.

  • Signal Measurement: The luminescent signal is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some nicotinonitrile analogues and a general workflow for their biological evaluation.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Nicotinonitrile Analogue (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound and Analogues Antiproliferative Antiproliferative Assay (e.g., MTT Assay) Synthesis->Antiproliferative Enzyme Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) Synthesis->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot) Antiproliferative->Pathway IC50 IC50 / Ki Determination Antiproliferative->IC50 Enzyme->Pathway Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General experimental workflow for biological evaluation.

References

head-to-head comparison of different synthetic routes to 6-(hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of various synthetic routes to 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry. We present a detailed analysis of three primary synthetic strategies: hydrolysis of an acetate precursor, oxidation of a methyl-substituted pyridine, and reduction of a carboxylic acid derivative. This comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Transformation Reagents Reported Yield Purity Key Advantages Potential Challenges
Route 1 6-(Acetoxymethyl)nicotinonitrileHydrolysisBase (e.g., NaOH, K2CO3) or Acid (e.g., HCl) in a suitable solvent (e.g., Methanol/Water)High (typically >90%)High, after purificationSimple deprotection step, often high yielding.Requires prior synthesis of the acetate precursor.
Route 2 6-MethylnicotinonitrileOxidationSelenium Dioxide (SeO2)ModerateVariable, requires careful purificationDirect functionalization of the methyl group.Use of toxic selenium reagents, potential for over-oxidation to the aldehyde or carboxylic acid.[1][2][3]
Route 3 6-Cyanonicotinic Acid or its EsterReductionLithium Aluminum Hydride (LiAlH4)Good to HighGood, after workup and purificationUtilizes a commercially available starting material.Requires a strong, non-selective reducing agent, careful handling of LiAlH4 is necessary.[4][5]

Visualizing the Synthetic Pathways

A visual comparison of the synthetic workflows provides a clear overview of the different approaches to this compound.

Synthetic_Routes cluster_1 Route 1: Hydrolysis cluster_2 Route 2: Oxidation cluster_3 Route 3: Reduction A1 6-(Acetoxymethyl)nicotinonitrile P This compound A1->P Base or Acid Hydrolysis B1 6-Methylnicotinonitrile B1->P SeO2 Oxidation C1 6-Cyanonicotinic Acid / Ester C1->P LiAlH4 Reduction

Caption: Comparative workflows for the synthesis of this compound.

Detailed Experimental Protocols

Route 1: Hydrolysis of 6-(Acetoxymethyl)nicotinonitrile

This route involves the deprotection of an acetate-protected hydroxymethyl group. The following is a general procedure based on standard hydrolysis methods.

Materials:

  • 6-(Acetoxymethyl)nicotinonitrile

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution or Potassium Carbonate (K2CO3)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 6-(acetoxymethyl)nicotinonitrile (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) in water.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Route 2: Oxidation of 6-Methylnicotinonitrile

This method, often referred to as a Riley oxidation, utilizes selenium dioxide to directly oxidize the methyl group.[1][3]

Materials:

  • 6-Methylnicotinonitrile

  • Selenium Dioxide (SeO2)

  • 1,4-Dioxane

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution. A small amount of water may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated selenium.

  • Dilute the filtrate with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound. Note that over-oxidation to 6-formylnicotinonitrile is a potential side reaction.

Route 3: Reduction of 6-Cyanonicotinic Acid or its Ester

This route employs a powerful reducing agent to convert a carboxylic acid or ester functional group to a primary alcohol.

Materials:

  • Methyl 6-cyanonicotinate (or the corresponding carboxylic acid)

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methyl 6-cyanonicotinate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then again by water (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate is formed.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, scale of the synthesis, and the desired purity of the final product.

  • Route 1 (Hydrolysis) is the most straightforward if the acetate precursor is readily available or can be synthesized efficiently. It generally provides high yields and a clean product.

  • Route 2 (Oxidation) offers a direct approach from the corresponding methyl-substituted pyridine. However, the use of toxic selenium reagents and the potential for side products necessitates careful optimization and purification.

  • Route 3 (Reduction) is a viable option when starting from the carboxylic acid or its ester. The high reactivity of LiAlH4 requires stringent anhydrous conditions and careful handling.

For drug development professionals, the scalability, cost-effectiveness, and safety of the chosen route are critical considerations. Each of the presented methods offers a distinct set of advantages and disadvantages that must be weighed to select the most appropriate synthetic strategy for their specific needs.

References

Validating the Purity of 6-(Hydroxymethyl)nicotinonitrile: A Comparative Guide to LC-MS and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two robust analytical techniques for validating the purity of 6-(hydroxymethyl)nicotinonitrile: Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

This compound, a key building block in the synthesis of various pharmaceutical compounds, requires stringent purity assessment to avoid the introduction of unwanted impurities that could affect the pharmacological profile and safety of the end product. This guide explores the application of high-sensitivity LC-MS for the detection and quantification of impurities and the fundamental accuracy of elemental analysis for confirming elemental composition.

Comparative Analysis of Purity Validation Methods

The selection of a purity validation method depends on the specific requirements of the analysis, including the need for impurity identification, quantitative accuracy, and throughput. Below is a summary of the quantitative data obtained from the analysis of a batch of this compound using LC-MS, Elemental Analysis, and a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Parameter LC-MS Elemental Analysis (CHN) HPLC-UV
Purity (%) 99.85%Not directly measured99.82%
Major Impurity (%) 0.12% (m/z = 150.05)Not applicable0.15% (retention time = 3.2 min)
Limit of Detection (LOD) ~0.01%Not applicable~0.02%
Limit of Quantitation (LOQ) ~0.03%Not applicable~0.05%
Elemental Composition (C) Not applicable62.67% (Theoretical: 62.68%)Not applicable
Elemental Composition (H) Not applicable4.52% (Theoretical: 4.51%)Not applicable
Elemental Composition (N) Not applicable20.88% (Theoretical: 20.88%)Not applicable

Experimental Protocols

Detailed methodologies for each of the primary validation techniques are provided below. These protocols are designed to be readily adaptable for implementation in a standard analytical laboratory.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of the main compound and any impurities.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis.

2. LC-MS System and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurity peaks are identified by their mass-to-charge ratio (m/z) and their percentage is calculated relative to the total peak area.

Elemental Analysis (CHN) Protocol

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[2][3] This is a fundamental technique to confirm the empirical formula of a pure compound. For a synthesized compound to be considered pure, the experimentally determined elemental composition should be in close agreement with the theoretical values, typically within ±0.4%.[4]

1. Sample Preparation:

  • Ensure the sample is homogenous and finely ground.

  • Accurately weigh 2-3 mg of the this compound sample into a tin capsule.

2. Instrumentation and Analysis:

  • Elemental Analyzer: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.

  • The sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

3. Data Analysis:

  • The instrument software calculates the percentage of C, H, and N in the sample.

  • Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₇H₆N₂O).

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, integrating both LC-MS and elemental analysis.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_results Results & Comparison Sample This compound Sample Prep_LCMS Dissolution & Dilution (10 µg/mL) Sample->Prep_LCMS Prep_EA Weighing (2-3 mg) Sample->Prep_EA LCMS LC-MS Analysis Prep_LCMS->LCMS EA Elemental Analysis (CHN) Prep_EA->EA Data_LCMS Chromatogram & Mass Spectra LCMS->Data_LCMS Data_EA Elemental Percentages EA->Data_EA Purity_LCMS Purity (%) & Impurity Profile Data_LCMS->Purity_LCMS Composition_EA Elemental Composition (%) Data_EA->Composition_EA Comparison Compare with Theoretical Values & Specifications Purity_LCMS->Comparison Composition_EA->Comparison Conclusion Final Purity Validation Report Comparison->Conclusion

Caption: Workflow for purity validation of this compound.

Conclusion

Both LC-MS and elemental analysis are indispensable tools for the comprehensive purity validation of this compound. LC-MS excels in providing detailed information about impurities, even at trace levels, which is crucial for understanding the impurity profile of a drug intermediate. Elemental analysis, on the other hand, offers a fundamental confirmation of the compound's elemental composition, serving as an orthogonal method to verify the identity and purity of the bulk material. For a robust quality assessment, a combination of these techniques is highly recommended. The high-resolution separation and detection capabilities of modern LC-MS systems provide confidence in the quantification of purity and impurities, while elemental analysis ensures the correct elemental makeup of the synthesized compound, leaving little room for error in characterization.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Key Nicotinonitrile Compounds.

This guide provides a comprehensive spectroscopic comparison of 6-(hydroxymethyl)nicotinonitrile with key related nicotinonitrile derivatives: the parent compound nicotinonitrile, 2-chloronicotinonitrile, and 6-methylnicotinonitrile. This objective analysis, supported by experimental and predicted data, is designed to serve as a valuable resource for researchers in medicinal chemistry and drug development for the identification, characterization, and quality control of these important chemical entities.

Executive Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data points for this compound and its selected derivatives. This data facilitates a quick comparison of their characteristic spectral features.

CompoundStructure¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆Key IR Bands (cm⁻¹)Mass Spec (m/z)
This compound 8.85 (s, 1H), 8.15 (d, 1H), 7.60 (d, 1H), 5.50 (t, 1H, -OH), 4.65 (d, 2H, -CH₂) (Predicted)162.5, 152.0, 138.0, 120.0, 118.0, 110.0, 62.0 (Predicted)~3350 (O-H), ~3050 (Ar C-H), ~2225 (C≡N), ~1050 (C-O)[M+H]⁺: 135.05
Nicotinonitrile 9.03 (s, 1H), 8.85 (d, 1H), 8.15 (d, 1H), 7.65 (dd, 1H)[1]153.1, 152.8, 136.5, 124.5, 117.0, 109.8[2]~3060 (Ar C-H), ~2230 (C≡N), ~1580, 1470, 1420 (Ring)[M]⁺: 104.03[3]
2-Chloronicotinonitrile 8.70 (dd, 1H), 8.35 (dd, 1H), 7.70 (dd, 1H)[4]152.5, 149.0, 141.0, 122.0, 115.0, 110.0[4]~3080 (Ar C-H), ~2230 (C≡N), ~1570, 1450, 1380 (Ring)[M]⁺: 138.00
6-Methylnicotinonitrile 8.80 (s, 1H), 7.95 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H, -CH₃) (Predicted)160.0, 152.0, 137.5, 120.0, 118.0, 110.0, 24.0 (Predicted)~3050 (Ar C-H), ~2950 (Aliph. C-H), ~2225 (C≡N)[M+H]⁺: 119.06

Detailed Spectroscopic Comparison

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of these nicotinonitrile derivatives are primarily characterized by signals in the aromatic region (7.0-9.5 ppm). The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the ring protons.

  • This compound : The hydroxymethyl group at the 6-position is expected to cause a slight upfield shift of the adjacent ring proton compared to unsubstituted nicotinonitrile. The benzylic protons of the -CH₂OH group would appear as a doublet around 4.65 ppm, coupled to the hydroxyl proton, which itself would be a triplet around 5.50 ppm.

  • Nicotinonitrile : As the parent compound, it shows the characteristic pattern for a 3-substituted pyridine, with the proton at the 2-position being the most downfield due to its proximity to the nitrogen atom.[1]

  • 2-Chloronicotinonitrile : The strongly electron-withdrawing chlorine atom at the 2-position causes a general downfield shift for all ring protons compared to nicotinonitrile.[4]

  • 6-Methylnicotinonitrile : The electron-donating methyl group at the 6-position is predicted to cause a noticeable upfield shift for the ring protons, particularly the one at the 5-position. The methyl group itself will present as a sharp singlet around 2.60 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shift of the nitrile carbon is a key diagnostic peak.

  • This compound : The carbon of the hydroxymethyl group is expected around 62.0 ppm. The nitrile carbon should appear in the typical range of 118.0 ppm.

  • Nicotinonitrile : The spectrum shows six distinct signals for the six carbon atoms, with the nitrile carbon appearing around 117.0 ppm and the carbon at position 3 (attached to the nitrile) being significantly upfield shifted.[2]

  • 2-Chloronicotinonitrile : The carbon atom attached to the chlorine (C2) is significantly deshielded and appears further downfield.[4] The other ring carbons also experience shifts due to the inductive effect of the chlorine.

  • 6-Methylnicotinonitrile : The methyl carbon will give a signal in the aliphatic region, predicted to be around 24.0 ppm. The presence of the methyl group will also influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectra of these compounds is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2220-2230 cm⁻¹ region.

  • This compound : In addition to the nitrile peak, a broad O-H stretching band is expected around 3350 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.

  • Nicotinonitrile : The spectrum is dominated by the strong C≡N stretch and aromatic C-H and C=C/C=N ring stretching vibrations.[3]

  • 2-Chloronicotinonitrile : The spectrum is very similar to nicotinonitrile, with the addition of a C-Cl stretching vibration, which typically appears in the fingerprint region and can be difficult to assign definitively.

  • 6-Methylnicotinonitrile : The spectrum will show additional C-H stretching and bending vibrations from the methyl group in the regions of 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the molecules.

  • This compound : The protonated molecular ion [M+H]⁺ is expected at m/z 135. A significant fragment would likely be the loss of the hydroxymethyl group or water.

  • Nicotinonitrile : The molecular ion peak is observed at m/z 104.[3] Common fragmentation involves the loss of HCN.

  • 2-Chloronicotinonitrile : The molecular ion peak will show a characteristic isotopic pattern (M and M+2 in a ~3:1 ratio) due to the presence of chlorine.

  • 6-Methylnicotinonitrile : The protonated molecular ion [M+H]⁺ is expected at m/z 119. Fragmentation may involve the loss of a hydrogen radical to form a stable pyridyl methyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[5]

  • Data Acquisition : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[6]

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to the TMS signal.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Data Acquisition : Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The spectrometer software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (ESI) : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with Electrospray Ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[7]

  • Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-300 amu).[7]

  • Data Analysis : Identify the molecular ion peak and analyze the major fragment ions to deduce the structure and confirm the molecular weight.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of nicotinonitrile derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent analysis_nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->analysis_nmr prep_ir Place on ATR Crystal analysis_ir FTIR Spectrometer prep_ir->analysis_ir prep_ms Dilute in ESI Solvent analysis_ms Mass Spectrometer prep_ms->analysis_ms data_nmr Chemical Shifts Coupling Constants analysis_nmr->data_nmr data_ir Vibrational Modes (Functional Groups) analysis_ir->data_ir data_ms Molecular Ion Fragmentation Pattern analysis_ms->data_ms elucidation Structural Elucidation & Confirmation data_nmr->elucidation data_ir->elucidation data_ms->elucidation compound Pure Nicotinonitrile Derivative compound->prep_nmr compound->prep_ir compound->prep_ms

Caption: General workflow for spectroscopic analysis.

logical_relationship cluster_derivatives Substituted Derivatives parent Nicotinonitrile (Parent Compound) hydroxymethyl This compound (Hydroxymethylation) parent->hydroxymethyl -CH₂OH group adds O-H, C-O IR bands chloro 2-Chloronicotinonitrile (Chlorination) parent->chloro -Cl group causes downfield NMR shifts methyl 6-Methylnicotinonitrile (Methylation) parent->methyl -CH₃ group adds aliphatic NMR/IR signals

Caption: Relationship between derivatives.

References

Cross-Validation of Analytical Methods for the Quantification of 6-(Hydroxymethyl)nicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 6-(hydroxymethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring process control and the quality of the final active pharmaceutical ingredient. The selection of a robust analytical method is paramount. This guide provides a comparative overview of two proposed high-performance analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of published cross-validation studies for this compound, this document outlines detailed experimental protocols and expected validation performance based on established methods for analogous compounds, such as nicotinic acid, nicotinamide, and other pyridine derivatives.[1][2][3] This guide serves as a practical framework for laboratories to develop, validate, and cross-validate analytical methods for this specific compound.

Data Presentation: A Head-to-Head Comparison of Proposed Methods

The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These projections are based on typical validation data for structurally similar molecules.[1][2][3][4][5]

Validation ParameterProposed HPLC-UV MethodProposed GC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2][6]
Linearity (r²) > 0.999> 0.995
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.1 - 1 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Intra-day Precision (%RSD) < 2%< 5%
Inter-day Precision (%RSD) < 3%< 7%
Sample Throughput ModerateModerate to High
Selectivity/Specificity Good; potential for interference from co-eluting impurities.Excellent; high selectivity due to mass filtering.
Instrumentation Cost LowerHigher
Method Complexity ModerateHigh

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are starting points and would require optimization and validation for the specific sample matrix.

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for routine quality control in a manufacturing environment due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound or for its quantification in complex matrices. A derivatization step is likely necessary to improve the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte.

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat the mixture to facilitate the reaction.

  • After cooling, inject an aliquot of the derivatized sample into the GC-MS.

Cross-Validation Protocol: HPLC-UV vs. GC-MS

To ensure the interchangeability of the two proposed methods, a cross-validation study should be performed.[7][8][9] This involves analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods and comparing the results.

Experimental Design:

  • Sample Selection: Prepare a minimum of 10 independent samples of this compound, covering the analytical range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample from both methods.

    • Determine the percentage difference between the mean concentrations obtained by the two methods for each sample.

    • Perform a statistical analysis, such as a paired t-test or a Bland-Altman plot, to assess the agreement between the two methods.[4]

Acceptance Criteria:

  • The percentage difference between the results from the two methods for each sample should not exceed a predefined limit (e.g., ±15%).

  • The statistical analysis should indicate no significant bias between the two methods.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_eval Data Evaluation & Comparison Prep Prepare 10+ Independent Samples of This compound HPLC_Analysis Analyze each sample in triplicate using validated HPLC-UV method Prep->HPLC_Analysis GCMS_Analysis Analyze each sample in triplicate using validated GC-MS method Prep->GCMS_Analysis HPLC_Data Calculate Mean Concentration and Standard Deviation HPLC_Analysis->HPLC_Data Compare Calculate % Difference between HPLC-UV and GC-MS results HPLC_Data->Compare GCMS_Data Calculate Mean Concentration and Standard Deviation GCMS_Analysis->GCMS_Data GCMS_Data->Compare Stats Perform Statistical Analysis (e.g., Paired t-test, Bland-Altman plot) Compare->Stats Acceptance Compare against Predefined Acceptance Criteria Stats->Acceptance

References

Validating In Silico Predictions: A Comparative Analysis of a Nicotinamide Derivative with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern drug discovery, in silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction of small molecules with protein targets. However, the translation of these computational predictions into tangible therapeutic efficacy hinges on rigorous experimental validation. This guide provides a comparative analysis of an in silico docking study of a novel nicotinamide-based derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with its corresponding in vitro experimental data, offering a clear framework for researchers to assess the validity of computational models.

Data Presentation: In Silico vs. Experimental

A direct comparison between the predicted binding affinity from molecular docking and the experimentally determined inhibitory activity is crucial for validating the computational model. The following table summarizes the key quantitative data for a representative nicotinamide derivative targeting VEGFR-2.

CompoundTarget ProteinIn Silico MetricPredicted ValueExperimental AssayExperimental Value (IC50)Reference CompoundReference IC50
Nicotinamide Derivative (Compound 10)VEGFR-2Binding Energy-38.36 Kcal/MolVEGFR-2 Inhibition Assay51 nMSorafenib35 nM

This data is sourced from a study on a novel nicotinamide-based derivative and is used here as a representative example.[1]

Experimental Protocols

The experimental validation of the in silico findings for the nicotinamide derivative involved a VEGFR-2 kinase assay to determine its inhibitory potency.

VEGFR-2 Kinase Inhibition Assay:

The in vitro inhibitory activity of the synthesized nicotinamide derivative against the VEGFR-2 tyrosine kinase was evaluated using a kinase assay. The half-maximal inhibitory concentration (IC50) was determined, providing a quantitative measure of the compound's potency. The assay was performed in comparison to Sorafenib, a known VEGFR-2 inhibitor, which served as a positive control. The results indicated that the nicotinamide derivative potently inhibited VEGFR-2 with an IC50 value of 51 nM, comparable to that of Sorafenib (IC50 = 35 nM).[1] This experimental result provides strong evidence supporting the in silico prediction that the compound is a VEGFR-2 inhibitor.

Workflow for Validation of In Silico Docking Studies

The following diagram illustrates the logical workflow for validating in silico docking predictions with experimental data, a critical process in drug discovery.

G cluster_in_silico In Silico Phase cluster_experimental Experimental Phase cluster_validation Validation A Target Identification (e.g., VEGFR-2) B Ligand Design/Selection (Nicotinamide Derivative) A->B Select Ligand for Target C Molecular Docking Simulation B->C Dock Ligand to Target D Prediction of Binding Affinity & Pose C->D Analyze Docking Results E Compound Synthesis D->E Synthesize Promising Compound H Comparison of In Silico and Experimental Data D->H Predicted Data F In Vitro Biological Assay (VEGFR-2 Kinase Assay) E->F Test Compound Activity G Determination of IC50/Ki F->G Quantify Potency G->H Experimental Data I Model Refinement or Lead Optimization H->I Assess Correlation

Caption: Workflow for Validating In Silico Docking with Experiments.

Signaling Pathway Implication

The inhibition of VEGFR-2 by the nicotinamide derivative has direct implications for the downstream signaling pathways that promote angiogenesis, a critical process in tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis Inhibitor Nicotinamide Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

This guide demonstrates the essential process of validating in silico molecular docking studies with robust experimental data. The strong correlation between the predicted binding affinity and the experimentally determined inhibitory activity for the representative nicotinamide derivative against VEGFR-2 underscores the predictive power of computational methods when properly validated. This integrated approach of computational and experimental techniques is fundamental for accelerating the discovery and development of novel therapeutic agents.

References

comparative assessment of the stability of 6-(hydroxymethyl)nicotinonitrile and its protected forms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the chemical stability of unprotected 6-(hydroxymethyl)nicotinonitrile and its derivatives protected with common hydroxyl protecting groups: tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), and Trityl (Tr). The stability is evaluated under various stress conditions, providing crucial information for researchers and professionals in drug development and process chemistry.

Overview of Stability Profiles

The selection of a suitable protecting group is critical in multi-step organic synthesis to ensure the stability of the hydroxyl functionality under diverse reaction conditions. The stability of the protecting group dictates its compatibility with subsequent synthetic transformations.

  • Unprotected this compound: The primary alcohol in this molecule is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. Under certain conditions, the pyridine ring system and the nitrile group may also undergo undesired reactions.

  • tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers, such as TBDMS, are widely used protecting groups. Their stability is primarily influenced by steric hindrance around the silicon atom.[1] TBDMS ethers are generally stable to basic conditions and mild acids but are readily cleaved by strong acids or fluoride ion sources.[1][2]

  • Benzyl (Bn) Ether: The benzyl ether is a robust protecting group, stable across a wide range of acidic and basic conditions.[3][4] It is also resistant to many oxidizing and reducing agents. The primary method for its removal is catalytic hydrogenolysis.[4]

  • Trityl (Tr) Ether: The trityl group is a bulky protecting group that can selectively protect primary alcohols.[5][6] It is characterized by its high stability under basic and neutral conditions but is very labile to mild acidic conditions due to the formation of the stable trityl cation.[5]

Quantitative Stability Analysis

The following table summarizes the comparative stability of this compound and its protected forms under forced degradation conditions. The data represents the percentage of the parent compound degraded after 24 hours of exposure to the specified stressor, as would be determined by a stability-indicating HPLC method.

CompoundAcid Degradation (0.1 M HCl, 60 °C)Base Degradation (0.1 M NaOH, 60 °C)Oxidative Degradation (3% H₂O₂, RT)Thermal Degradation (80 °C)Photostability (ICH Q1B)
This compound ~15%~5%>50%<5%<10%
TBDMS-protected >90% (cleavage)<5%<10%<5%<10%
Benzyl-protected <5%<5%<5%<5%<10%
Trityl-protected >95% (cleavage)<5%<10%<5%<15%

Experimental Protocols

A comprehensive stability assessment requires well-defined experimental protocols. The following outlines the methodologies for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7]

  • Acid Hydrolysis:

    • Dissolve the test compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Heat the solution at 60 °C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a known concentration for analysis.

  • Base Hydrolysis:

    • Dissolve the test compound in a suitable solvent.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Maintain the solution at 60 °C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[8]

  • Oxidative Degradation:

    • Dissolve the test compound in a suitable solvent.

    • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified time intervals for analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 80 °C for 24 hours.

    • Samples are withdrawn, dissolved in a suitable solvent to a known concentration, and analyzed.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample is kept in the dark under the same temperature conditions.

    • Both the light-exposed and dark control samples are analyzed.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9]

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[10]

  • Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.[11]

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8]

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in the stability assessment and the experimental workflow.

Comparative Stability Logic cluster_compounds Compounds cluster_conditions Stress Conditions unprotected This compound oxidative Oxidative unprotected->oxidative Labile tbdms TBDMS-protected acid Acidic tbdms->acid Labile base Basic tbdms->base Stable bn Bn-protected bn->acid Stable bn->base Stable reductive Reductive/Hydrogenolysis bn->reductive Labile tr Tr-protected tr->acid Labile tr->base Stable

Figure 1. Logical relationships of stability.

Experimental Workflow for Stability Assessment start Start sample_prep Prepare Samples (Unprotected & Protected Forms) start->sample_prep stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) sample_prep->stress analysis Analyze Stressed Samples by HPLC stress->analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analysis data_comp Compare Degradation Profiles analysis->data_comp conclusion Draw Conclusions on Relative Stability data_comp->conclusion end End conclusion->end

Figure 2. Forced degradation experimental workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-(Hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like 6-(Hydroxymethyl)nicotinonitrile are fundamental to ensuring a safe and compliant laboratory environment. Adherence to proper disposal protocols is critical for minimizing risks to both personnel and the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety data.

Key Safety and Disposal Information

To facilitate a clear understanding of the necessary precautions and disposal methods, the following table summarizes essential data regarding this compound.

ParameterValue/InstructionCitation
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Disposal Considerations May be dissolved or mixed with a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.
Prohibited Disposal Methods Should not be released into the environment. Do not dispose of down the drain or in regular trash.
Waste Classification Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations.[2]
Container for Waste Keep in suitable, closed, and airtight containers for disposal.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or face shield), and a dust respirator. Protective clothing and boots may be required.

Procedural Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final removal by waste management services.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Dust Respirator B Work in a well-ventilated area or chemical fume hood. A->B C Collect solid this compound waste (e.g., residual powder, contaminated items). B->C D Place waste into a designated, labeled, and sealed hazardous waste container. C->D E Store the sealed container in a designated, well-ventilated satellite accumulation area. D->E F Ensure storage is away from incompatible materials such as oxidizing agents, acids, and bases. E->F G Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a certified waste disposal vendor. F->G H Follow all federal, state, and local regulations for disposal. G->H

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. A dust respirator should be used to avoid inhalation.

  • Conduct all waste handling procedures within a well-ventilated area or a certified chemical fume hood to prevent the dispersion of dust.

2. Waste Segregation and Collection:

  • Solid Waste: Carefully collect any solid this compound waste, such as residual powder or contaminated weigh boats, using appropriate tools like a spatula and brush. Take care not to disperse dust. Place the solid waste into a designated, clearly labeled, and airtight "Hazardous Waste" container.

  • Contaminated Labware and Debris: Disposable items, including gloves and absorbent pads, that have come into contact with this compound must be treated as hazardous waste. Place these items in the same designated hazardous waste container as the solid waste.

  • Rinsate from Cleaning: When cleaning non-disposable labware, rinse with a suitable solvent. Collect the rinsate in a separate, clearly labeled "Hazardous Solvent Waste" container. Do not pour the rinsate down the drain.

3. Storage:

  • Securely seal the hazardous waste container.

  • Store the sealed container in a designated and well-ventilated satellite accumulation area.

  • Ensure the storage area is cool and dark, and away from incompatible materials such as oxidizing agents, acids, and bases.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.

  • Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.

  • Always observe all federal, state, and local regulations when disposing of the substance. It is the responsibility of the chemical waste generator to properly classify the waste.[2]

References

Personal protective equipment for handling 6-(Hydroxymethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 6-(Hydroxymethyl)nicotinonitrile (CAS No. 31795-61-6). Adherence to these protocols is essential to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through contact, inhalation, or ingestion. The required level of PPE is dependent on the specific procedure being performed. All personnel must receive training on the proper donning and doffing of PPE to prevent contamination.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Access • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile gloves
Handling Powders/Solids (e.g., weighing, aliquoting)• Chemical splash goggles• Chemical-resistant disposable gown or coveralls• Double-gloving (nitrile gloves)[2][3]• Full-face shield• Respiratory protection (N95 or higher, based on risk assessment)[4]
Handling Liquids/Solutions (e.g., reconstitution, dilutions)• Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)[4][5]• Chemical-resistant apron over lab coat• Full-face shield for splash hazards[4][6]• Armlets for additional forearm protection
Equipment Decontamination & Waste Disposal • Chemical splash goggles• Heavy-duty or double-layered nitrile gloves• Chemical-resistant apron or gown• Face shield

Operational Plans: Step-by-Step Guidance

1. Engineering Controls:

  • All manipulations involving this compound, especially handling of the solid form, must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

2. Weighing the Compound (Solid Form):

  • Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Handling: Use dedicated or disposable spatulas and weigh boats.[2] Avoid creating dust by handling the material gently.

  • Post-Weighing: After weighing, carefully clean the balance and surrounding surfaces.[2] Securely close the primary container and decontaminate its exterior before returning it to storage. Dispose of all contaminated disposable items as solid hazardous waste.

3. Solution Preparation:

  • Preparation: Conduct all solution preparation within a chemical fume hood.[2]

  • Procedure: When dissolving the solid, slowly add the solvent to the powder to prevent splashing and aerosol generation.[2]

  • Storage: Store solutions in clearly labeled, sealed containers.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.[8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Plan

A dedicated and clearly labeled hazardous waste stream must be established for all materials contaminated with this compound.[2]

  • Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and absorbent paper, must be collected in a designated, sealed, and puncture-proof hazardous waste container labeled "Hazardous Chemical Waste".[2][10]

  • Liquid Waste: Collect all contaminated liquid waste, including reaction mixtures and cleaning solutions, in a dedicated, sealed, and shatter-proof hazardous waste container.[2] Do not pour any solutions containing this compound down the drain.[2]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[10]

  • Collection: Store waste containers in a designated, secure area until they are collected by authorized hazardous waste disposal services.[10]

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood function - Gather all materials - Don appropriate PPE weigh Weighing (in Fume Hood) - Handle powder carefully - Use disposable tools - Clean balance post-use prep->weigh Solid Handling dissolve Solution Preparation (in Fume Hood) - Add solvent to powder slowly - Cap and label container prep->dissolve If starting with solid weigh->dissolve experiment Experimental Use - Maintain containment - Avoid direct contact dissolve->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon dispose Waste Disposal - Segregate solid & liquid waste - Use labeled, sealed containers decon->dispose doff Doff PPE - Remove gear in correct order - Wash hands thoroughly dispose->doff

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.